Hypochlorous acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hypochlorous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO/c1-2/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPPOHNGKGFGJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HClO, ClHO | |
| Record name | hypochlorous acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hypochlorous_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3036737 | |
| Record name | Hypochlorous acid | |
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Molecular Weight |
52.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Found only in aqueous solution; Greenish-yellow liquid; [Merck Index] Very unstable; [Hawley] Decomposes exothermically to HCl and O2; [Ullmann], Solid | |
| Record name | Hypochlorous acid | |
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| Record name | Hypochlorous acid | |
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| Record name | Hypochlorite | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
7790-92-3, 14380-61-1 | |
| Record name | Hypochlorous acid | |
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| Record name | Hypochlorous acid | |
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| Record name | Hypochlorous acid | |
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| Record name | Hypochlorous acid | |
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| Record name | HYPOCHLOROUS ACID | |
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| Record name | Hypochlorite | |
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Advanced Methodologies for Hypochlorous Acid Generation and Synthesis
Electrochemical Production Systems
Electrochemical production is a widely adopted and efficient method for generating hypochlorous acid, typically by the electrolysis of aqueous solutions containing chloride ions, most commonly sodium chloride (NaCl) mdpi.comhoclhub.comresearchgate.netyoutube.comresearchgate.net. This process leverages electrical energy to drive chemical reactions, producing HOCl in situ or as a concentrated solution.
The fundamental principle behind electrochemical HOCl generation involves the oxidation of chloride ions at the anode mdpi.comrsc.orgnih.govresearchgate.net. When a chloride-containing electrolyte, such as a sodium chloride solution, is subjected to an electric current, the following primary reactions occur:
At the anode, chloride ions (Cl⁻) are oxidized to form chlorine gas (Cl₂):
The chlorine gas produced then dissolves in the water and undergoes hydrolysis, forming this compound (HClO) and hydrochloric acid (HCl) ecoloxtech.comhoclhub.comyoutube.comresearchgate.netumaine.eduhydroinstruments.comwikipedia.orgiccontrols.com. This reaction is an equilibrium process:
This compound is a weak acid and can partially dissociate into hypochlorite (B82951) ions (ClO⁻) and hydrogen ions (H⁺) ecoloxtech.commdpi.comhoclhub.comresearchgate.netwikipedia.orgbioline.org.br. The extent of this dissociation is highly dependent on the solution's pH:
The goal of electrochemical generation is to maximize the formation and stability of HOCl, which is the more potent disinfectant compared to hypochlorite ions umaine.edubioline.org.br.
Several factors related to the electrolyte composition and operating conditions critically influence the efficacy and yield of HOCl generation:
pH: The pH of the electrolyte is paramount in determining the speciation of active chlorine species rsc.orgmdpi.comhoclhub.comresearchgate.netrsc.orgnih.govumaine.edubioline.org.brrsc.org. This compound is the predominant form in weakly acidic to neutral conditions, typically between pH 3 and 7 rsc.orgmdpi.comhoclhub.comresearchgate.netrsc.orgnih.govumaine.edubioline.org.brrsc.org. Optimal HOCl generation and stability are frequently observed within the pH range of 5.0 to 6.5 rsc.orghoclhub.comresearchgate.netnih.govumaine.edursc.org. At pH values above approximately 7.5, hypochlorite ions (ClO⁻) become the dominant species, reducing the concentration of HOCl mdpi.comhoclhub.comrsc.orgresearchgate.netwikipedia.orgbioline.org.brrsc.org. Conversely, very low pH levels (below 3.0) favor the formation of chlorine gas (Cl₂), which can escape the solution rsc.orgumaine.edu.
| pH Range | Predominant Species | Notes |
| < 3.0 | Cl₂ (gas) | Favored at very low pH; can escape solution. |
| 3.0 - 6.0 | HOCl | HOCl is the dominant species; optimal for disinfection. |
| 5.0 - 6.5 | HOCl | Considered the optimal range for HOCl generation and efficacy. |
| 6.0 - 7.0 | HOCl / ClO⁻ | Increasing proportion of ClO⁻ as pH rises. |
| > 7.5 | ClO⁻ | Hypochlorite ion is dominant; HOCl concentration is significantly reduced. |
Electrolyte Concentration: The concentration of the electrolyte, typically sodium chloride (NaCl), directly impacts the solution's conductivity, which in turn affects the efficiency of the electrochemical process mdpi.comkarger.comgoogle.comchiet.edu.eggoogle.comresearchgate.net. Higher NaCl concentrations generally lead to increased active chlorine production and lower cell potentials due to enhanced conductivity mdpi.comkarger.comgoogle.comgoogle.com. While concentrations up to 180 g/L have been studied for specific applications karger.com, optimal levels for HOCl generation are often cited in ranges such as 0.01 to 1 mol/L google.com, 1-6 g/L google.com, or specific values like 10 g/L for sanitizing and 30 g/L for disinfecting purposes researchgate.net. For instance, using 30 grams of NaCl per liter of water has been shown to produce 500-800 ppm of HOCl, suitable for disinfection researchgate.net.
Electrode Materials: The choice of electrode material, particularly the anode, is critical for the efficiency, stability, and longevity of HOCl generation systems rsc.orgkarger.com. Dimensionally Stable Anodes (DSAs) coated with mixed metal oxides, such as Ruthenium Oxide (RuO₂) and Iridium Oxide (IrO₂), are widely reported as highly effective due to their catalytic activity for chlorine evolution and good electrochemical stability mdpi.comkarger.comgoogle.comresearchgate.netmdpi.com. Titanium (Ti) often serves as a substrate for these coatings or as a cathode material due to its corrosion resistance mdpi.comrsc.orggoogle.commdpi.com. Platinum (Pt) is also utilized, sometimes as a coating, but its higher cost can be a limiting factor rsc.orgkarger.comgoogle.comgoogle.com. Graphite (B72142) electrodes are also employed, though they may exhibit lower efficiency or durability compared to coated titanium electrodes rsc.orgkarger.comchiet.edu.eg.
Other Parameters: Factors such as temperature, current density, and electrolysis time also play significant roles mdpi.comrsc.orgkarger.com. Lower electrolyte temperatures can enhance product stability rsc.org. Higher current densities generally increase production rates rsc.orgkarger.com, but excessively high densities may lead to elevated temperatures and product degradation rsc.org. The electrolysis time needs careful optimization, as prolonged periods can result in secondary reactions and a decrease in HOCl concentration mdpi.com.
Cell Configurations:
Membrane Cells: Some advanced designs incorporate ion-exchange membranes to separate the anodic and cathodic compartments. This separation prevents the mixing of generated products, allowing for the simultaneous and isolated synthesis of different substances, such as HOCl at the anode and sodium hydroxide (B78521) (NaOH) and hydrogen gas (H₂) at the cathode envirolyteusa.orgmdpi.com.
Flow-Through/Flow-By Cells: Cells utilizing porous electrodes, such as flow-by porous graphite electrodes, offer a significantly larger electroactive surface area and higher mass transfer coefficients compared to planar electrodes. This design leads to improved production efficiency and more effective utilization of the electrolyte chiet.edu.egmdpi.com. Tubular, coaxial cell configurations are also employed for continuous HOCl generation mdpi.com.
Electrode Separation: Minimizing the distance between the anode and cathode within the cell can effectively reduce the internal resistance of the electrochemical system. This reduction in resistance leads to lower power requirements and improved energy efficiency during HOCl production google.com.
Key Design Considerations:
Electrode Materials and Coatings: The selection of robust, catalytically active electrode materials, such as titanium substrates coated with mixed metal oxides (e.g., IrO₂/RuO₂), is crucial for achieving high rates of chlorine evolution and ensuring the long-term stability and performance of the cell mdpi.comkarger.comgoogle.comresearchgate.netmdpi.com.
Flow Rate Control: Maintaining optimized flow rates of the electrolyte through the electrochemical cell is essential for consistent HOCl generation and effective pH management. Research indicates that specific flow rate ratios between different stages can lead to optimal HOCl yields google.comresearchgate.net.
Parameter Control Systems: Advanced generators incorporate sophisticated control systems to precisely manage key parameters like NaCl concentration, applied current, and voltage. This precise control is vital for ensuring consistent and predictable HOCl production google.com.
Examples of Advanced Designs:
Laboratory-scale three-compartment cells with ion-exchange membranes have been developed to study and optimize HOCl production mdpi.com.
Electrochemical bandages (e-bandages) have been designed to integrate HOCl generation directly into medical devices for localized antimicrobial action researchgate.net.
Flow-through tubular electrochemical cells, often featuring catalytic coatings on the anode, are utilized for the in situ generation of HOCl solutions for cleaning and sanitation applications mdpi.com.
Chemical Synthesis Pathways for Controlled Production
While electrochemical methods are prevalent, HOCl can also be synthesized through specific chemical reactions, primarily involving chlorine gas and water.
A direct chemical synthesis route for this compound involves the reaction of chlorine gas (Cl₂) with water ecoloxtech.comhoclhub.comyoutube.comresearchgate.netumaine.eduhydroinstruments.comwikipedia.orgiccontrols.comsciencemadness.orgsciencemadness.org. This method is employed in industrial settings for HOCl production youtube.com. The reaction is an equilibrium process where dissolved chlorine gas hydrolyzes to form this compound and hydrochloric acid:
This compound can also be influenced by adjusting the pH of solutions containing hypochlorite salts, such as sodium hypochlorite (NaClO) bioline.org.br. Hypochlorite salts are generally stable in alkaline solutions wikipedia.org. In aqueous environments, hypochlorite ions (ClO⁻) exist in equilibrium with this compound (HOCl) ecoloxtech.commdpi.comhoclhub.comresearchgate.netwikipedia.orgbioline.org.br.
The addition of acid to a hypochlorite solution shifts this equilibrium towards HOCl by protonating the hypochlorite ion:
Molecular and Cellular Mechanisms of Hypochlorous Acid Reactivity
Reactivity with Biomacromolecules and Small Molecules
Hypochlorous acid readily reacts with a wide array of biological molecules, including proteins, lipids, and nucleic acids. nih.govgenscript.com The extent and nature of these reactions depend on the concentration of HOCl and the specific structure and accessibility of the target molecules. nih.govnih.gov
Exposure of proteins to HOCl results in a variety of modifications, including oxidation and chlorination of amino acid side chains, which can alter protein structure, function, and lead to aggregation or fragmentation. nih.govportlandpress.com
The sulfur-containing amino acids, cysteine and methionine, are among the most reactive targets for HOCl. nih.govmdpi.comrsc.org The reaction with the thiol group of cysteine is extremely rapid, with rate constants around 3 x 10⁷ M⁻¹s⁻¹. mdpi.comresearchgate.net This reaction initially forms an unstable sulfenyl chloride (RS-Cl). portlandpress.commdpi.com This intermediate can then undergo several further reactions:
Disulfide Bond Formation: It can react with another thiol group to form a disulfide bond (RSSR), leading to protein cross-linking. portlandpress.comwikipedia.org
Formation of Oxyacids: Hydrolysis of sulfenyl chloride can lead to the formation of sulfenic acid (RSOH), which can be further oxidized to sulfinic acid (RSO₂H) and sulfonic acid (RSO₃H). portlandpress.commdpi.com While sulfenic acid formation can sometimes be reversible, sulfinic and sulfonic acids are generally considered irreversible modifications. researchgate.net
Sulfonamide Formation: The sulfenyl chloride can also react with primary and secondary amines to form irreversible sulfonamide crosslinks. researchgate.net
Methionine is also highly susceptible to oxidation by HOCl, primarily yielding methionine sulfoxide (B87167). portlandpress.commdpi.com Further oxidation to methionine sulfone can occur, particularly with a large excess of the oxidant. portlandpress.com
Table 1: Reactivity of this compound with Sulfur-Containing Amino Acids
| Amino Acid | Initial Product | Subsequent Products | Key Outcomes |
|---|---|---|---|
| Cysteine | Sulfenyl chloride (RS-Cl) | Disulfides, Sulfenic acid (RSOH), Sulfinic acid (RSO₂H), Sulfonic acid (RSO₃H) | Protein cross-linking, loss of function. portlandpress.comwikipedia.org |
| Methionine | Methionine sulfoxide | Methionine sulfone | Altered protein function. portlandpress.com |
Besides sulfur-containing residues, HOCl also reacts with several other amino acid side chains:
Lysine (B10760008): The ε-amino group of lysine reacts with HOCl to form N-chloramines. portlandpress.commdpi.com These chloramines are relatively long-lived and can act as oxidizing agents themselves, transferring the chlorine atom to other molecules. portlandpress.comahajournals.org
Histidine: The imidazole (B134444) ring of histidine reacts with HOCl to form a short-lived chloramine (B81541), which can rapidly transfer its chlorine to other nucleophiles. researchgate.netencyclopedia.pub
Tryptophan: The indole (B1671886) ring of tryptophan is susceptible to oxidation by HOCl, which can lead to the formation of products like 2-oxindole, kynurenine, and N-formylkynurenine. portlandpress.comresearchgate.netencyclopedia.pub
Tyrosine: The reaction of HOCl with tyrosine results in the formation of 3-chlorotyrosine and, to a lesser extent, 3,5-dichlorotyrosine. mdpi.comresearchgate.net The presence of 3-chlorotyrosine is often used as a specific biomarker for MPO-generated oxidative damage. portlandpress.com The proximity of lysine or histidine residues can enhance the chlorination of tyrosine, suggesting a role for chloramine intermediates in this process. acs.org
Table 2: Modification of Amino Acid Side Chains by this compound
| Amino Acid | Primary Modification | Key Products | Significance |
|---|---|---|---|
| Lysine | N-chlorination | N-chloramines | Oxidant transfer, protein cross-linking. portlandpress.comahajournals.org |
| Histidine | N-chlorination | Short-lived chloramines | Chlorine transfer. researchgate.netencyclopedia.pub |
| Tryptophan | Oxidation and Chlorination | 2-oxindole, Kynurenine, N-formylkynurenine | Protein unfolding and inactivation. portlandpress.comnih.govresearchgate.net |
| Tyrosine | Chlorination | 3-chlorotyrosine, 3,5-dichlorotyrosine | Biomarker of MPO-mediated damage. portlandpress.commdpi.com |
The reaction of HOCl with primary and secondary amines, such as the α-amino groups of proteins and the side chain of lysine, leads to the formation of N-chloramines. portlandpress.commdpi.com These protein chloramines are more stable than free amino acid chloramines but retain oxidizing capacity. wikipedia.org
The decomposition of protein chloramines can occur through several pathways. They can decay via internal rearrangement, which can lead to the formation of carbonyl groups. ahajournals.orgresearchgate.net These newly formed carbonyls can then react with free amino groups in a Schiff base reaction, resulting in protein aggregation and cross-linking. researchgate.net Chloramines can also transfer their chlorine atom to other acceptor molecules, regenerating the parent amine. portlandpress.com Lysine-derived chloramines, in particular, can promote radical-mediated rearrangement reactions that contribute to protein fragmentation. portlandpress.com
At higher concentrations, HOCl can lead to the fragmentation of the protein backbone. portlandpress.comwikipedia.org This cleavage can occur through several mechanisms. One proposed mechanism involves the formation of N-chloramides from the reaction of HOCl with the backbone amide groups. portlandpress.comnih.gov The decomposition of these chloramides can generate nitrogen-centered radicals, which then undergo rearrangement reactions leading to peptide bond scission. portlandpress.commsu.ru
This compound readily reacts with the lipid components of cell membranes and lipoproteins. wikipedia.orguj.edu.pl The primary targets within lipids are unsaturated bonds in fatty acids and cholesterol. wikipedia.orgnih.gov The reaction of HOCl with these double bonds results in the formation of chlorohydrins, where a chlorine atom is added to one carbon and a hydroxyl group to the other. wikipedia.orgnih.gov The introduction of the polar chlorine atom can disrupt the structure of lipid bilayers, increasing their permeability. wikipedia.org
In addition to chlorohydrin formation, HOCl can also initiate lipid peroxidation. nih.govuj.edu.pl This can occur through radical-dependent pathways initiated by the decomposition of chloramines or by the reaction of HOCl with pre-existing lipid hydroperoxides. nih.govuj.edu.pl
Plasmalogens, a class of glycerophospholipids containing a vinyl ether bond, are also susceptible to attack by HOCl. This reaction leads to the formation of α-chloro-fatty aldehydes. wikipedia.orgnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 3,5-dichlorotyrosine |
| 3-chlorotyrosine |
| Cysteine |
| Glutamine |
| Histidine |
| This compound |
| Kynurenine |
| Lysine |
| Methionine |
| Methionine sulfone |
| Methionine sulfoxide |
| N-formylkynurenine |
| Sulfenic acid |
| Sulfinic acid |
| Sulfonic acid |
| Tryptophan |
Impact on Membrane Integrity and Permeability
The chemical modifications of membrane lipids by this compound have a profound impact on the structural integrity and permeability of cellular membranes. The formation of lipid chlorohydrins is a key factor in this process. These modified lipids are more polar and bulkier than their parent molecules, which can destabilize membrane structures. mdpi.comtandfonline.com
The incorporation of preformed fatty acid chlorohydrins into red blood cell membranes has been shown to cause rapid, concentration-dependent cell lysis, demonstrating their ability to disrupt membrane stability. tandfonline.com Similarly, certain cholesterol chlorohydrin products can also induce a degree of cell lysis. tandfonline.com The generation of chlorohydrin intermediates increases the polarity of the lipid bilayer, which can lead to an increase in membrane permeability and a subsequent loss of membrane function and structure. mdpi.com
However, some studies suggest that at concentrations sufficient to cause cell inactivation, this compound does not cause a general loss of membrane structural integrity. nih.gov Instead, the loss of cellular function may be more related to the selective oxidative inhibition of membrane transport proteins or a decline in cellular metabolic energy. nih.gov It has been observed that this compound and its related chloramines can increase endothelial permeability, leading to cytoskeletal shortening and cell retraction. physiology.org This effect may be linked to the oxidation of intracellular sulfhydryls and the mobilization of zinc. physiology.org
Nucleic Acid Modification and Damage
This compound is a potent agent of nucleic acid damage, targeting both DNA and RNA. microbiochemjournal.comannihilare.comqeios.com Its ability to penetrate cell membranes allows it to react with these critical intracellular macromolecules. microbiochemjournal.com The modification of nucleic acids by HOCl is considered a significant factor in the cellular damage observed during chronic inflammation. taylorfrancis.com
Chlorination of Nucleotide Bases (Purines, Pyrimidines)
This compound reacts with the nucleotide bases of both DNA and RNA. mdpi.com The primary targets are the primary and secondary amino groups of guanosine, cytosine, adenosine (B11128), uridine (B1682114), and thymidine. mdpi.com This reaction leads to the formation of N-chlorinated derivatives (chloramines), which are unstable and can destabilize the DNA double helix. mdpi.com
The reactivity of HOCl with pyrimidine (B1678525) nucleotides is dependent on the specific base. For cytosine monophosphate (CMP), which has an amino group, the reaction is relatively slow. nih.gov In contrast, thymine (B56734) monophosphate (TMP) and uridine monophosphate (UMP), which have a heterocyclic >NH group, react more rapidly with the hypochlorite (B82951) ion (ClO⁻). nih.gov
Studies on calf thymus DNA exposed to this compound have shown extensive modification of pyrimidine bases, including the formation of thymine glycol, 5-hydroxycytosine, 5-hydroxyuracil, and 5-hydroxyhydantoin. acs.org A significant and novel product observed is 5-chlorouracil, which is likely formed from the chlorination of cytosine to 5-chlorocytosine, followed by deamination during sample preparation. acs.org Purine bases, on the other hand, appear to be more resistant to direct oxidation by HOCl under these conditions. acs.org
The formation of stable chlorinated nucleobase products, such as 8-chloro-adenosine, 8-chloro-guanosine, 5-chloro-cytidine, and 5-chloro-uracil, has been linked to mutagenic and pathological changes in cell function. taylorfrancis.com
Disruption of DNA and RNA Synthesis and Function
The chemical modifications induced by this compound lead to significant disruption of DNA and RNA synthesis and function. microbiochemjournal.comannalidistomatologia.eu The formation of chloramines on nucleotide bases can lead to the rupture of hydrogen bonds and the generation of nitrogen-centered radicals, ultimately causing the dissociation of DNA double strands. mdpi.com
This compound can alter the DNA template itself, which interferes with replication and transcription. microbiochemjournal.comannalidistomatologia.eu It also inactivates enzymes involved in the replication machinery and can inhibit the synthesis of proteins crucial for DNA replication and cell division. annalidistomatologia.eu This leads to a rapid and selective inhibition of both RNA and DNA synthesis. annalidistomatologia.eu The damage to DNA and RNA can result in mutations and interfere with their fundamental cellular roles. microbiochemjournal.com
Interference with Cellular Processes and Metabolism
Beyond its direct effects on macromolecules, this compound significantly interferes with essential cellular processes, particularly energy metabolism.
Disruption of Energy Metabolism Pathways
This compound disrupts cellular energy production, leading to a decline in adenosine triphosphate (ATP) levels. qeios.comnhp.com.tr This depletion of cellular energy is a key mechanism of its antimicrobial action and can occur even at sublethal doses in mammalian cells. nhp.com.tr
In bacteria such as Escherichia coli, exposure to HOCl causes a massive hydrolysis of cytosolic nucleotide phosphoanhydride bonds, leading to a drastic reduction in the adenylate energy charge, which coincides with the loss of cell viability. nih.gov This loss of metabolic energy is considered a primary cause of cell death. nih.gov The damage is thought to be indirect, likely involving the impairment of energy-transducing and transport proteins located in the plasma membrane. nih.gov
Specific enzymes involved in metabolic pathways are also inhibited by this compound. These include enzymes in glucose metabolism and key enzymes like ATP synthase and pyruvate (B1213749) dehydrogenase. microbiochemjournal.comresearchgate.net The inhibition of these enzymes curtails the cell's ability to produce energy, ultimately contributing to cell death. microbiochemjournal.com In red blood cells, HOCl has been shown to inhibit the enzymes of glucose metabolism, indicating a derangement of energy metabolism. researchgate.net
| Target Molecule | Product(s) of Reaction with this compound | Reference |
| Unsaturated Fatty Acids | Chlorohydrins | mdpi.commdpi.comontosight.ai |
| Cholesterol | 5,6-epoxides, 4-hydroxycholesterol | nih.gov |
| Pyrimidine Bases (Cytosine, Thymine, Uracil) | N-chlorinated derivatives, 5-chlorocytosine, Thymine glycol | mdpi.comnih.govacs.org |
| Purine Bases (Adenine, Guanine) | 8-chloro-adenosine, 8-chloro-guanosine | taylorfrancis.com |
| Cellular Process | Effect of this compound | Reference |
| Membrane Permeability | Increased | mdpi.comphysiology.org |
| DNA/RNA Synthesis | Inhibited | microbiochemjournal.comannalidistomatologia.eu |
| Energy Metabolism (ATP Production) | Disrupted/Inhibited | microbiochemjournal.comqeios.comnhp.com.trnih.gov |
Inhibition of Oxidative Phosphorylation and ATP Production
This compound significantly disrupts cellular energy metabolism by targeting key processes involved in ATP synthesis. Exposure of bacterial cells, such as Escherichia coli, to lethal levels of HOCl results in a rapid and dramatic drop in the adenylate energy charge, a measure of the cell's energetic state, from over 0.9 to below 0.1. nih.gov This indicates a near-complete abolition of ATP production. nih.gov The underlying mechanism involves the inhibition of inner membrane-bound systems responsible for both oxidative and fermentative pathways of ATP generation. nih.gov
Specifically, HOCl has been shown to inhibit the ATP hydrolase activity of the F1 complex of ATP synthase in E. coli. nih.gov This direct attack on the ATP synthase enzyme disrupts its ability to produce ATP. nih.gov Furthermore, HOCl impairs the transport of respiratory substrates like glucose and succinate (B1194679) across the bacterial inner membrane, further crippling the cell's ability to fuel oxidative phosphorylation. nih.gov In macrophages, exposure to HOCl's downstream product, hypothiocyanous acid (HOSCN), also leads to decreased oxidative phosphorylation and reduced ATP formation. diva-portal.org This suggests a common pathway of mitochondrial dysfunction induced by reactive halogen species. The disruption of ATP production is a critical factor in the bactericidal action of HOCl, as cells are unable to perform essential biosynthetic and growth processes. nih.gov
Modulation of Intracellular Redox Homeostasis
This compound significantly perturbs the delicate balance of intracellular redox homeostasis by inducing oxidative and halogenative stress and interacting with the cell's antioxidant defense systems. researchgate.netnih.govmdpi.com
Generation of Reactive Oxygen Species (ROS) and Halogenative Stress
The introduction of this compound into a biological system triggers a cascade of events that leads to the generation of other reactive oxygen species (ROS) and induces a state known as halogenative stress. msu.ruresearchgate.net HOCl itself is a potent ROS, but it can also participate in reactions that produce other highly reactive molecules. msu.rumdpi.comnih.gov For instance, the reaction of HOCl with superoxide (B77818) radicals can generate hydroxyl radicals, which are extremely damaging to cellular components. mdpi.com
This production of ROS contributes to a broader condition of oxidative stress, characterized by an imbalance between the production of reactive species and the ability of the antioxidant defense system to neutralize them. researchgate.netmdpi.com The term "halogenative stress" specifically refers to the damaging effects caused by reactive halogen species, with HOCl being a primary example. msu.ru This stress is a hallmark of inflammatory conditions where myeloperoxidase is active. msu.ru The generation of these reactive species leads to widespread oxidative damage to crucial biomolecules, including lipids, proteins, and DNA, ultimately disrupting cellular function. researchgate.netnih.gov
Interaction with Antioxidant Systems (e.g., Glutathione (B108866), Nrf2 Pathway)
This compound directly interacts with and depletes key components of the cellular antioxidant defense system, most notably glutathione (GSH). nih.govmdpi.com GSH is a major low-molecular-weight thiol antioxidant that plays a critical role in detoxifying reactive species. nih.gov HOCl reacts rapidly with the sulfhydryl group of GSH, leading to its oxidation to glutathione disulfide (GSSG) and other oxidized forms. mdpi.comfrontiersin.org This depletion of the intracellular GSH pool compromises the cell's ability to quench free radicals and maintain a reduced intracellular environment. mdpi.comfrontiersin.org The loss of GSH often precedes other signs of oxidative damage, indicating its role as a primary line of defense against HOCl. mdpi.com
In addition to direct interaction with antioxidants, HOCl can also modulate signaling pathways that regulate the expression of antioxidant enzymes. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. nih.govoatext.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and detoxifying genes. nih.govoatext.com Studies have shown that HOCl can activate the Nrf2 pathway in a dose-dependent manner in mouse macrophages. nih.gov Low to moderate concentrations of HOCl lead to the upregulation of Nrf2-dependent genes, including those for heme oxygenase-1 (HO-1), catalase, and glutamate-cysteine ligase (the rate-limiting enzyme in GSH synthesis). nih.gov This represents an adaptive response by the cell to counteract the oxidative challenge posed by HOCl. nih.gov
Impact on Enzyme Activity and Structural Proteins
This compound has a profound impact on the structure and function of a wide range of proteins, leading to altered enzyme activity and compromised structural integrity. nih.govportlandpress.com The high reactivity of HOCl with various amino acid side chains is the primary driver of these effects. nih.govportlandpress.com
The reaction of HOCl with proteins can result in several types of modifications, including the oxidation of sulfur-containing amino acids (cysteine and methionine), chlorination of amino groups to form chloramines, and the formation of carbonyl groups. wikipedia.orgnih.govportlandpress.com These modifications can directly inactivate enzymes by altering the chemical properties of their active sites or by inducing conformational changes that disrupt their catalytic function. nih.govportlandpress.com For example, HOCl-mediated oxidation of critical sulfhydryl groups in enzymes like glyceraldehyde-3-phosphate dehydrogenase leads to their inactivation. wikipedia.org The formation of protein chloramines, which are relatively long-lived, can also contribute to ongoing oxidative damage. wikipedia.org
Furthermore, exposure to HOCl can induce protein fragmentation and aggregation. nih.govportlandpress.com At higher concentrations, HOCl can lead to the cleavage of the protein backbone. wikipedia.org The formation of disulfide bonds through the oxidation of cysteine residues can result in protein cross-linking and the formation of aggregates. wikipedia.org These aggregates are often associated with a loss of protein function. portlandpress.com Structural proteins are also susceptible to HOCl-mediated damage. For instance, HOCl can induce specific fragmentation and cross-linking of aggrecan, a key proteoglycan in the extracellular matrix. mdpi.com This damage to structural proteins can compromise the integrity of tissues, particularly in chronic inflammatory conditions where HOCl production is elevated. nih.govportlandpress.com
Computational Approaches to Elucidating Reaction Mechanisms
Computational chemistry has emerged as a powerful tool for investigating the intricate reaction mechanisms of this compound with biological molecules at an atomic level of detail. These theoretical approaches provide insights that are often difficult to obtain through experimental methods alone. rsc.orgresearchgate.net
Density functional theory (DFT) methods, such as B2PLYP-D and BK-PLYP, and composite schemes like G3B3 have been employed to study the reactions of HOCl with various organic molecules, including amines. rsc.orgresearchgate.net These studies have revealed the critical role of the solvent environment in determining the reaction pathway. For instance, in the gas phase, N- and C-hydroxylation of amines by HOCl have significantly lower calculated energy barriers than N-chlorination. rsc.org However, in a model solvent, N-chlorination becomes the kinetically favored process, highlighting the crucial influence of explicit water molecules in the reaction mechanism. rsc.org
Computational modeling has also been used to explore the antioxidant properties of endogenous molecules against HOCl. For example, studies on the reaction of HOCl with carnosine have suggested a mechanism for its scavenging activity. nih.gov These calculations indicate that a unique structural arrangement of functional groups in carnosine facilitates an intramolecular chlorine transfer, effectively trapping the reactive chlorine and neutralizing the oxidant. nih.gov
Furthermore, computational investigations have addressed long-standing controversies regarding the primary electrophilic species in aqueous HOCl solutions. mdpi.com By calculating the energy barriers for the reaction of different chlorinating agents (HOCl, Cl2, and Cl2O) with olefins, these studies have provided evidence that Cl2 and Cl2O are the more likely electrophiles in these reactions, rather than the HOCl molecule itself. mdpi.comresearchgate.net The use of classical molecular dynamics (MD) simulations, in conjunction with quantum mechanical calculations, has helped to elucidate the nature of the transition state structures and the role of solvation in these reactions. rsc.org
Density Functional Theory (DFT) Studies of HOCl Reactivity
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the intricate reaction mechanisms of this compound (HOCl) with various biological and organic molecules. These theoretical studies provide valuable insights into the electronic structure, reaction pathways, and energetics that govern the reactivity of this potent oxidizing agent.
DFT calculations have been instrumental in investigating the electrophilic nature of HOCl and other related chlorinating species like dichlorine (Cl2) and dichlorine monoxide (Cl2O). mdpi.comresearchgate.net Computational studies have aimed to resolve the long-standing debate about the primary electrophilic species in HOCl solutions responsible for reactions with olefins. mdpi.com Results from DFT calculations suggest that direct addition of the HOCl molecule to olefins faces a high energy barrier, making it a less favorable pathway. mdpi.com Instead, Cl2 and Cl2O are proposed as the more potent electrophilic agents in HOCl solutions. mdpi.comresearchgate.netresearchgate.net The reactivity of these chlorinating agents is influenced by environmental factors such as pH and the concentration of the chlorinating species. mdpi.com
The application of DFT extends to understanding the decomposition of this compound in aqueous solutions. researchgate.netnih.gov These studies have successfully mapped out detailed mechanisms for the formation of oxygen and chlorate (B79027), which are key decomposition products. researchgate.netnih.gov The calculations reveal that at neutral pH, the decomposition process is initiated by a rapid equilibrium involving HOCl, hypochlorite ion (OCl-), Cl2O, and the trichlorite ion (Cl3O2-). researchgate.netnih.gov
Furthermore, DFT has been employed to study the reactions of HOCl with a wide range of organic and biological molecules, including:
Olefins: Systematic investigations into the addition reaction mechanisms and transformation products of olefins with HOCl have been conducted. researchgate.netacs.org These studies have shown that the reaction mechanism (stepwise with a chloronium-ion intermediate, a carbon-cation intermediate, concerted, or nucleophilic addition) is dependent on the electronic nature of the substituents on the olefin. researchgate.netacs.org
Amines: The reactions of HOCl with various amines, including ammonia (B1221849), (di)methylamine, and heterocyclic amines, have been computationally explored. researchgate.net These studies highlight the crucial role of solvent effects in determining the reaction mechanism, with N-chlorination being favored in solution. researchgate.net
Sulfur-containing compounds: DFT computations have been used to investigate the mechanism of reactions between sulfides and HOCl. researchgate.net These studies indicate that sulfides can attack HOCl at both the chlorine and oxygen atoms, with the relative favorability of these pathways being influenced by the solvent. researchgate.net
Amino Acids: The reaction mechanisms of HOCl with amino acids like histidine and carnosine have been investigated using quantum chemical methods. nih.gov These studies have identified the most reactive sites within the molecules and explored the subsequent reactivity of the resulting N-chlorinated intermediates. nih.gov
Other organic molecules: DFT has been used to study the HOCl-induced transformations of pharmaceuticals like carbamazepine (B1668303) and the scavenging of HOCl by dietary flavonoids. nih.govrsc.org
These DFT studies often utilize various functionals, such as B3LYP, B2PLYP-D, BK-PLYP, M06-2X-D3, and ωB97X-D, to accurately model the systems of interest. mdpi.comresearchgate.netrsc.orgacs.orgscielo.br The choice of functional and basis set is critical for obtaining reliable results that are in good agreement with experimental data. rsc.org
Modeling of Intermediate Species and Transition States
A critical aspect of understanding the reactivity of this compound is the characterization of the transient species that are formed during the course of a reaction, namely intermediate species and transition states. Computational modeling, primarily using DFT, has been indispensable in visualizing and determining the energetic properties of these fleeting structures.
Intermediate Species:
Theoretical studies have successfully modeled various reaction intermediates in HOCl reactions. In the electrophilic addition of HOCl to olefins, the nature of the intermediate is highly dependent on the substituents of the olefin. researchgate.netacs.org For olefins with electron-donating groups, a stepwise mechanism involving a chloronium-ion intermediate is often proposed. researchgate.netacs.org However, for those with electron-donating groups that can engage in p-π or π–π conjugation, a carbon-cation intermediate is found to be more favorable. researchgate.netacs.org In the reaction of HOCl with sulfides, a chlorosulfonium cation (R2SCl+) and hydroxide (B78521) ion (OH-) are formed as intermediates. researchgate.net DFT calculations have also been used to explore the stability of proposed intermediates like the oxysulfonium species in the oxidation of methionine by HOCl. mpg.de
The decomposition of this compound is also characterized by a series of intermediates. At neutral pH, the reaction is thought to proceed through a fast equilibrium involving HOCl, OCl-, Cl2O, and Cl3O2- . researchgate.netnih.gov The formation of Cl2O2 is a key intermediate, with its subsequent abstraction of Cl- being the rate-determining step for chlorate formation, while its decomposition is rate-determining for oxygen formation. researchgate.netnih.gov Under alkaline conditions, chlorite is an intermediate in the decomposition of OCl- to chlorate. researchgate.netnih.gov
In the reaction with amines, N-chlorinated intermediates are formed, and their subsequent reactivity, including their ability to chlorinate other molecules, has been a subject of computational investigation. nih.gov For instance, protonated N-chlorinated histidine has been shown to have a chlorinating ability similar to HOCl itself. nih.gov
Transition States:
The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. DFT calculations allow for the location and characterization of these transition states. For the N-chlorination of amines by HOCl in the gas phase, two different transition states have been considered: one with a cyclic four-atom arrangement (TSa) and another with a hydrogen-bridged structure (TSb). researchgate.net However, when explicit water molecules are included in the calculations, a rate-determining transition state (TSw) with an eight-membered ring geometry is located, where water molecules assist in the proton transfer. researchgate.net
In the reaction of HOCl with olefins, various possible transition states have been modeled to understand the addition of the chlorine atom. mdpi.com The calculated energy barriers for these transition states help to determine the most plausible reaction pathway. mdpi.com For example, in the HOCl-induced transformation of carbamazepine, the calculated free energy barriers for chlorination and epoxidation were found to be in good agreement with experimental values, supporting the proposed competitive reaction pathways. rsc.orgrsc.org
The modeling of transition states has also been crucial in understanding the catalytic effects observed in some HOCl reactions. For example, in the nicotine-catalyzed chlorination of pyranine (B1669890) by HOCl, DFT calculations showed a decreased activation energy for chlorine transfer when nicotine (B1678760) chloramine acted as the intermediate. scielo.br
The table below provides a summary of some key intermediates and transition states modeled in DFT studies of HOCl reactivity.
| Reactant(s) | Intermediate Species | Transition State Feature | Reference(s) |
| Olefin + HOCl | Chloronium ion, Carbon-cation | Dependent on olefin substituents | acs.org, researchgate.net |
| Sulfide + HOCl | Chlorosulfonium cation (R2SCl+) | Attack at chlorine or oxygen | researchgate.net |
| HOCl (decomposition) | Cl3O2-, Cl2O2, Chlorite | Formation and decomposition of Cl2O2 | nih.gov, researchgate.net |
| Amine + HOCl | N-chlorinated amine | Cyclic (gas phase), Water-assisted (solution) | researchgate.net |
| Histidine + HOCl | N-chlorinated histidine | - | nih.gov |
| Carbamazepine + HOCl | N-chloramide, 10,11-epoxide | Competitive chlorination and epoxidation | rsc.org, rsc.org |
Analysis of Solvent Effects on Reaction Kinetics
The solvent environment plays a profound role in the kinetics and mechanisms of reactions involving this compound. Computational studies, often combining quantum mechanical calculations with continuum or explicit solvent models, have provided significant insights into how solvents influence HOCl reactivity.
The inclusion of solvent effects is often mandatory to accurately reproduce experimentally observed trends in reactivity. researchgate.net For instance, in the reaction of HOCl with amines, gas-phase calculations predict that N- and C-hydroxylation have significantly lower energy barriers than N-chlorination. researchgate.net However, when solvent effects are included, N-chlorination becomes the kinetically favored process. researchgate.net This dramatic shift is attributed to the differential solvation of the respective transition states for chlorine and oxygen transfer. researchgate.net
Explicit vs. Implicit Solvent Models:
Both explicit and implicit solvent models are employed to study these effects.
Implicit (Continuum) Solvation Models , such as the CPCM/UAHF model, treat the solvent as a continuous dielectric medium. researchgate.netrsc.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvent Models involve the inclusion of a specific number of solvent molecules (e.g., water) in the quantum mechanical calculation. researchgate.netrsc.orgacs.org This approach is computationally more demanding but can capture specific solvent-solute interactions, such as hydrogen bonding, which can be crucial for accurately describing the reaction mechanism. rsc.orgacs.org
For example, in the N-chlorination of amines, the inclusion of two explicit water molecules led to the identification of a new, lower-energy transition state with an eight-membered ring geometry, where the water molecules act as a proton shuttle. researchgate.net Similarly, in the HOCl-induced transformations of carbamazepine, the addition of explicit water molecules was found to substantially lower the calculated free energy barriers for all investigated processes. rsc.org
Solvent Effects on Specific Reactions:
Reaction with Amines: The N-chlorination reaction is particularly sensitive to the presence of explicit water molecules, which stabilize the transition state for chlorine transfer more effectively than the transition states for hydroxylation. researchgate.net Classical molecular dynamics (MD) simulations have further corroborated these findings by identifying stable structural motifs involving the amine, HOCl, and reactive water molecules. researchgate.net
Reaction with Sulfides: The high free energy of activation for the formation of the ionic chlorosulfonium cation intermediate in the gas phase is considerably lowered by solvation in protic solvents. researchgate.net This makes the chlorination pathway competitive with the attack at the oxygen atom only in such solvents. researchgate.net
Reaction with Olefins: While the primary focus of many studies on olefin reactions is on the electronic effects of substituents, the solvent can also play a role. The reaction can occur in various organic solvents, such as tert-butanol, in addition to water. mdpi.com
Decomposition of HOCl: The decomposition of this compound is inherently an aqueous phase process, and the mechanism is intricately linked to the presence and behavior of water molecules and various ionic species in solution. nih.govsci-hub.se
Reactions with Halide Ions: The reaction of HOCl with halide ions like HCl and HBr is significantly accelerated on ice-like clusters compared to the gas phase or when assisted by only one or two water molecules. acs.org Ab initio molecular dynamics (AIMD) simulations of the reaction between HOCl and Cl- at the surface of a water slab have shown that the reaction proceeds through halogen-bonded complexes surrounded by water molecules. escholarship.org The presence of a proton (low pH) greatly facilitates the formation of Cl2 by stabilizing the leaving OH- group as a water molecule. escholarship.org
The table below summarizes the observed solvent effects on the kinetics of various HOCl reactions.
| Reaction | Solvent Effect | Computational Approach | Reference(s) |
| Amine + HOCl | N-chlorination favored over hydroxylation in solution. | Explicit and implicit solvent models, MD simulations. | researchgate.net |
| Sulfide + HOCl | Chlorination becomes competitive with oxygen attack in protic solvents. | Implicit solvent models. | researchgate.net |
| HOCl + Halide ions | Reaction rate significantly enhanced on ice-like surfaces. | DFT with explicit water molecules, AIMD. | acs.org, escholarship.org |
| Carbamazepine + HOCl | Free energy barriers are substantially lowered. | Explicit and implicit solvent models. | rsc.org |
Advanced Analytical and Spectroscopic Methodologies for Hypochlorous Acid
Quantitative and Qualitative Detection Techniques
Electrochemical Sensing Systems
Electrochemical sensors offer a rapid, sensitive, and often portable means of detecting hypochlorous acid. These systems typically rely on the direct oxidation or reduction of HOCl at an electrode surface, generating a measurable electrical signal.
One approach involves the use of a photoelectrochemical (PEC) sensor. For instance, a sensor has been developed utilizing a phenothiazine-based organic photosensitizer (Dye-PZ) immobilized on a titanium dioxide nanorod-coated fluorine-doped tin oxide electrode. The sensor's photocurrent is diminished upon reaction with HOCl due to the oxidation of the phenothiazine (B1677639) sulfur atom to a sulfoxide (B87167), which reduces the internal charge transfer. This method demonstrates high stability and reproducibility for HOCl detection rsc.orgnih.gov.
Another strategy employs a silver-mediated electrochemical sensor. In this design, gold nanoparticles serve as a substrate, and silver ions act as a signal probe, linked via cysteamine. The presence of hypochlorite (B82951) disrupts the silver-nitrogen coordination bond, leading to the detachment of silver ions and a corresponding decrease in the electrochemical signal. This sensor provides a wide linear range for detection and can be regenerated acs.org. Amperometric free chlorine sensors with platinum or gold-based electrodes have also been shown to exhibit an excellent response to HOCl nih.gov.
| Sensor Type | Principle | Key Features |
| Photoelectrochemical (PEC) Sensor | Reduction in photocurrent upon HOCl-mediated oxidation of a phenothiazine-based photosensitizer. | High stability, excellent reproducibility, selective sensitivity. rsc.orgnih.gov |
| Silver-Mediated Electrochemical Sensor | Disruption of Ag-N coordination bond by ClO⁻, causing detachment of Ag⁺ and a decreased electrochemical signal. | Wide linear range, regenerable, prevents interference from other reactive oxygen species. acs.org |
| Amperometric Free Chlorine Sensor | Direct electrochemical response to HOCl at a platinum or gold-based electrode. | Excellent response to HOCl, suitable for on-line monitoring. nih.gov |
Chromatographic and Spectrophotometric Methods
Chromatographic and spectrophotometric techniques provide robust and reliable methods for the quantification of this compound, often with high specificity.
High-performance liquid chromatography (HPLC) has been utilized for the simultaneous quantification of chlorine dioxide and this compound/hypochlorite. One method involves a two-step derivatization reaction. First, this compound reacts with 2,6-dimethylphenol (B121312) to form 4-chloro-2,6-dimethylphenol. Subsequently, chlorine dioxide reacts with added iodine ions to produce iodine, which then reacts with 2,6-dimethylphenol to form 4-iodo-2,6-dimethylphenol. The two products can be separated and quantified by HPLC with UV detection mdpi.com. Another HPLC-based assay screens for hypochlorite scavengers by analyzing the oxidation of human serum albumin rsc.org.
Spectrophotometric methods offer a simpler and often more rapid alternative. One such method involves the oxidation of ascorbic acid by this compound, a reaction that does not show interference from hydrogen peroxide or hypothiocyanous acid nih.gov. Another technique is based on the reaction of hypochlorite with potassium iodide in an acidic medium to liberate iodine. The liberated iodine then bleaches the color of Rhodamine B, and the decrease in absorbance is measured chem960.com. A further spectrophotometric assay relies on the incubation of the HOCl sample with an excess of tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The residual TCEP is then quantified by its reaction with 5,5′-dithiobis(2-nitrobenzoic acid) rsc.org. The concentration of HOCl can also be determined by its ultraviolet absorption spectrum, with the maximum concentration observed around pH 4 semanticscholar.org.
| Method | Principle | Detection Limit |
| HPLC with Derivatization | Two-step derivatization of HOCl and ClO₂ with 2,6-dimethylphenol followed by HPLC-UV detection. | 0.009 mg/L for this compound/hypochlorite. mdpi.com |
| Spectrophotometry (Ascorbic Acid) | Oxidation of ascorbic acid by HOCl. | Precise analysis of as little as 1 nmol of HOCl. nih.gov |
| Spectrophotometry (Rhodamine B) | Bleaching of Rhodamine B by iodine liberated from the reaction of HOCl with potassium iodide. | Linear range of 0.1 – 4.0 µg/mL of hypochlorite. chem960.com |
| Spectrophotometry (TCEP) | Measurement of residual TCEP after oxidation by HOCl. | More sensitive than standard iodometric titration. rsc.org |
Chemiluminescence-Based Assays
Chemiluminescence (CL) offers high sensitivity for the detection of this compound. The most common CL detection method is based on the reaction of HOCl with luminol (B1675438), which produces a blue emission in an alkaline solution nih.gov. The sensitivity of the luminol-HOCl system can be significantly enhanced by introducing a mechanism of chemiluminescence resonance energy transfer (CRET) nih.gov.
A novel chemiluminescence assay has been developed using a combination of tungsten disulfide (WS₂) quantum dots and luminol. The oxidation of WS₂ by hypochlorite, followed by a reaction with luminol, generates an intense luminescent signal, allowing for the selective determination of hypochlorite under neutral conditions. The sensitivity of this method can be further improved by using L-012, a highly sensitive analog of luminol, achieving a detection limit of 2 x 10⁻⁶ M acs.orgrsc.org.
| Assay | Principle | Key Features |
| Luminol-Based CL | Reaction of HOCl with luminol produces a blue emission. | Sensitivity can be enhanced with CRET. nih.gov |
| WS₂ Quantum Dots and Luminol | Oxidation of WS₂ by hypochlorite followed by reaction with luminol generates an intense luminescent signal. | Selective for hypochlorite under neutral conditions, high sensitivity. acs.orgrsc.org |
Fluorescence and Imaging Probes for Real-Time Monitoring
Fluorescent probes have emerged as powerful tools for the real-time monitoring of this compound in biological systems, offering high sensitivity, selectivity, and spatiotemporal resolution.
Design Principles of HOCl-Responsive Fluorophores (e.g., BODIPY, Rhodamine, Naphthalimide)
The design of HOCl-responsive fluorophores often relies on the specific and rapid reaction of a recognition moiety with HOCl, which in turn modulates the photophysical properties of a fluorophore.
BODIPY (Boron-dipyrromethene) dyes are versatile fluorophores that can be modified to create HOCl probes. One design strategy involves conjugating an aldoxime group to a far-red absorbing BODIPY chromophore. The oxidation of the aldoxime to a nitrile oxide by HOCl alters the photophysical properties of the probe, leading to a ratiometric fluorescence response nih.gov. Another approach utilizes pyridylhydrazone-tethered BODIPY compounds, where HOCl triggers a cyclic triazolopyridine formation, resulting in a fluorescence turn-on mechanism mdpi.com. The cleavage of a C=C double bond in a BODIPY derivative by HOCl, leading to aldehyde formation, is another effective sensing mechanism acs.org.
Rhodamine -based probes often utilize a spirolactam or spirocyclic structure. In the "closed" non-fluorescent form, the probe is reacted with HOCl, which triggers a ring-opening to the "open" highly fluorescent form. For example, a rhodamine 6G hydrazide probe shows a rapid fluorescence enhancement in the presence of HOCl due to an irreversible oxidation-reduction reaction . Another design involves modulating the spirocyclization of tetramethylrhodamine (B1193902) (TMR) derivatives to achieve high specificity for HOCl acs.org. Silicon-substituted rhodamine (Si-rhodamine) probes have also been developed for far-red to near-infrared fluorescence detection of HOCl semanticscholar.org.
Naphthalimide -based probes are designed based on principles such as Photoinduced Electron Transfer (PET). A common design incorporates a recognition site that quenches the fluorescence of the naphthalimide fluorophore through PET. Upon reaction with HOCl, the quenching is inhibited, leading to a "turn-on" fluorescence response rsc.orgresearchgate.net. For instance, a probe with a selenomorpholine (B8250457) fragment attached to a 1,8-naphthalimide (B145957) fluorophore shows a highly selective and fast response to HOCl rsc.org. Another design uses dimethylthiocarbamate as the sensing unit, which, upon reaction with HOCl, initiates an intramolecular charge transfer (ICT) process, resulting in strong fluorescence nih.gov.
| Fluorophore | Design Principle | Sensing Mechanism |
| BODIPY | Ratiometric response or fluorescence turn-on. | Oxidation of aldoxime to nitrile oxide; HOCl-triggered triazolopyridine formation; Cleavage of C=C bond. mdpi.comnih.govacs.org |
| Rhodamine | Spirocyclic ring-opening. | Oxidation of a recognition moiety triggers the opening of a non-fluorescent spirolactam/spirocycle to a highly fluorescent form. acs.org |
| Naphthalimide | Inhibition of Photoinduced Electron Transfer (PET) or initiation of Intramolecular Charge Transfer (ICT). | Reaction of a recognition site with HOCl inhibits PET quenching or initiates ICT, leading to fluorescence enhancement. nih.govrsc.orgresearchgate.net |
Intracellular and In Vivo Imaging Applications for Endogenous HOCl
The developed fluorescent probes have been successfully applied to visualize endogenous this compound in living cells and in vivo, providing valuable insights into its physiological and pathological roles.
Intracellular Imaging: Fluorescent probes have been used to image both exogenous and endogenous HOCl in various cell lines, including HeLa cells, RAW 264.7 macrophage cells, and PC-12 cells nih.govnih.gov. For instance, a rhodamine 6G hydrazide probe has been used for fluorescence imaging of HOCl in living HeLa cells . A turn-on fluorescent probe was successfully applied to image endogenous HClO in RAW 264.7 macrophage cells and to quantify it using flow cytometry nih.gov. Naphthalimide-based probes have demonstrated the ability to monitor intracellular endogenous and exogenous HOCl/ascorbic acid redox cycles nih.gov. Furthermore, probes have been designed to specifically target organelles, such as a naphthalimide-based probe that localizes in the mitochondria of living cells to monitor HOCl levels rsc.org. Another naphthalimide derivative was constructed to detect this compound in the Golgi apparatus of Hela cells nih.gov. These probes have also been instrumental in studying the role of HOCl in cellular processes like ferroptosis nih.gov.
In Vivo Imaging: The application of these probes extends to in vivo imaging in animal models. A near-infrared fluorescent probe, FNIR-HOCl, has been used for the in vivo imaging of endogenous HOCl in mice with osteoarthritis rsc.orgrsc.org. Another far-red fluorescent probe, DCI-H, enabled the observation of upregulated HOCl levels in a mouse model of LPS-induced neuroinflammation nih.gov. Similarly, a Si-rhodamine-based probe, SiR-FH, was used to monitor the change in HOCl flux in the brains of mice with LPS-induced neuroinflammation rsc.org. A more hydrophilic derivative of a Si-rhodamine probe, wsMMSiR, permitted effective in vivo imaging of HOCl generation in a mouse peritonitis model semanticscholar.org. These studies highlight the potential of fluorescent probes as valuable tools for diagnosing and understanding inflammation-related diseases.
Near-Infrared (NIR) Probes for Deep Tissue Analysis
The detection of this compound (HOCl) in deep biological tissues is crucial for understanding its role in various physiological and pathological processes. Near-infrared (NIR) fluorescent probes have emerged as a powerful tool for this purpose, offering significant advantages such as deep tissue penetration, minimal photodamage, and low background autofluorescence from biological samples. researchgate.net These probes are designed to react specifically with HOCl, leading to a measurable change in their fluorescence properties.
Researchers have developed various "turn-on" NIR probes that exhibit a significant increase in fluorescence intensity upon reaction with HOCl. researchgate.net For instance, probes based on a phenoxazine (B87303) fluorophore have been synthesized for sensing and imaging HOCl both in vitro and in vivo. researchgate.net These probes demonstrate high selectivity, sensitivity, and a rapid response to HOCl. researchgate.net Another novel reaction-based fluorescence probe, CDCI-HClO, was developed using a hybrid coumarin-dicyanoisophorone unit and a dimethylthiocarbamate response site. This probe shows a rapid response (within seconds) and a distinct turn-on NIR fluorescence signal at 700 nm, with a low detection limit of approximately 4 nM. researchgate.net Its large Stokes shift (190 nm) makes it suitable for imaging HOCl in live cells, zebrafish, and living mice. researchgate.net
The application of NIR probes extends to studying specific diseases. For example, since HOCl is considered a biomarker for liver injury, an NIR hepatocyte-specific fluorescent probe named NHF has been designed for its rapid detection. researchgate.net In the context of neuroinflammation, a deep-red/near-infrared emitting probe has been used to detect elevated levels of this compound in the brain tissue of mouse models. acs.org This ratiometric probe provides two bright signals in the deep-red/near-infrared regions, allowing for more accurate quantification. acs.org Studies found that HOCl levels were 2.7–4.0 times higher in a neuroinflammatory mouse model and 1.2–1.3 times higher in a maternal immune activation (MIA) mouse model compared to normal brain tissue. acs.org Furthermore, an activatable NIR fluorescence probe, Pro-NBS, has been developed for the early diagnosis of keloids by detecting elevated ClO⁻ levels in keloid-derived fibroblasts. nih.gov
The sensing mechanism of these probes often relies on the HOCl-mediated oxidation of a specific functional group within the probe's structure. For example, the NIR-QBH probe utilizes the oxidation of olefinic C=C bonds by HOCl, which disrupts the conjugated system and leads to a fluorescence "on-off" response. nih.gov This particular probe has a detection limit of 0.23 μM and a rapid response time of 4 minutes, operating optimally at a physiological pH of 7.4. nih.gov
| Probe Name | Fluorophore/Base Structure | Sensing Mechanism | Emission Wavelength (λem) | Detection Limit (LOD) | Response Time | Application |
| NHF | Phenoxazine | Not Specified | NIR | Not Specified | < 3 seconds | HOCl detection in liver injury models. researchgate.net |
| BC-3 | Phenoxazine | Release of fluorophore | NIR | Not Specified | Rapid | Endogenous HOCl detection in cells and arthritis mouse models. researchgate.net |
| CDCI-HClO | Coumarin-dicyanoisophorone | Reaction with dimethylthiocarbamate | 700 nm | ~4 nM | Seconds | Imaging HOCl in live cells, zebrafish, and mice. researchgate.net |
| NIR-QBH | Quinolino-hemicyanine | Oxidation of olefinic C=C bonds | 660 nm | 0.23 μM | 4 minutes | Detection of HOCl at biologically relevant concentrations. nih.gov |
| Pro-NBS | Not Specified | Not Specified | NIR | Not Specified | Not Specified | Distinguishing normal and keloid-derived fibroblasts. nih.gov |
| Deep-Red/NIR Ratiometric Probe | Not Specified | Not Specified | Deep-Red/NIR | Not Specified | Fast | Detecting HOCl in brain tissue of neuroinflammation models. acs.org |
Advanced Spectroscopic Characterization of HOCl Reaction Products
NMR and Mass Spectrometry for Adduct Identification
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable techniques for identifying the products formed from the reaction of this compound with various biomolecules. These methods provide detailed structural information, enabling the elucidation of reaction pathways.
Mass spectrometry, particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has been employed to investigate the HOCl-induced degradation of complex carbohydrates like glycosaminoglycans. nih.gov Studies on the reaction of HOCl with N-acetylglucosamine (GlcNAc), a monosaccharide unit of hyaluronan, have used ESI-ion trap MS to identify chlorinated products. researchgate.net For example, the reaction between glucosamine (B1671600) (GlcN) and HOCl results in the formation of a GlcN-chloramine, which is detectable by MS. researchgate.net Similarly, MS analysis has been used to confirm the oxidation cleavage mechanism of certain NIR probes upon their reaction with HOCl. uq.edu.au
¹H NMR spectroscopy provides complementary information by identifying soluble, small-molecule end-products and offering insights into the modification of the parent molecule. In studies of HOCl's effect on GlcNAc, ¹H NMR spectra clearly indicated the formation of other products in addition to chloramines. nih.gov Specifically, a resonance at 1.90 ppm was assigned to acetate (B1210297), resulting from the cleavage of the N-acetyl group, while a signal at 8.44 ppm was attributed to formate (B1220265), suggesting the complete destruction of the carbohydrate ring. nih.govresearchgate.net NMR titration analysis has also been used to confirm the reaction mechanism between fluorescent probes and HOCl. uq.edu.au However, NMR is sometimes considered less suitable than other methods, like infrared spectroscopy, for the direct detection of certain chlorinated products, such as N-Cl bonds in large polysaccharides. uni-leipzig.de
| Technique | Analyte | Key Findings | Reference |
| ESI-MS | Glucosamine (GlcN) + HOCl | Identification of GlcN-chloramine adducts (e.g., m/z 236.0 as sodium adduct). researchgate.net | researchgate.net |
| ¹H NMR | N-acetylglucosamine (GlcNAc) + HOCl | Detection of acetate (1.90 ppm) and formate (8.44 ppm) as degradation products. nih.govresearchgate.net | nih.govresearchgate.net |
| ESI-MS | Hyaluronan (HA) + HOCl | Detection of monosaccharide and disaccharide breakdown products (e.g., GlcA at m/z 193.0). researchgate.net | researchgate.net |
| NMR Titration | Naphthalimide derivative probe + HOCl | Confirmed the reaction between the probe and HOCl. uq.edu.au | uq.edu.au |
| HRMS & ¹H NMR | BODIPY dye-based probe + HOCl | Confirmed the formation of a formyl group via oxidation of a hydroxymethyl group. uq.edu.au | uq.edu.au |
Raman and Photoacoustic Spectroscopy for Mechanistic Insights
Raman and photoacoustic spectroscopy offer advanced methods for gaining mechanistic insights into the behavior of this compound and its reactions. These techniques provide unique information that complements data from NMR and mass spectrometry.
Raman spectroscopy is particularly useful for studying the speciation of aqueous free chlorine. researchgate.net While HOCl and the hypochlorite ion (OCl⁻) are the dominant species above pH 5, at lower pH values, molecular chlorine (Cl₂(aq)) becomes a significant and highly reactive component. researchgate.net Raman spectroscopy has been instrumental in identifying the presence of Cl₂(aq) in these solutions, confirming its role in chlorination reactions, particularly in the presence of excess chloride ions. researchgate.net This is crucial for understanding reaction mechanisms, as the specific reactive species present can dictate the reaction pathway and products.
Photoacoustic (PA) spectroscopy is an emerging technique for in vivo imaging that detects ultrasound waves generated from light absorption. Activatable PA sensors have been developed for the detection of HOCl. uq.edu.au Ratiometric photoacoustic imaging, using probes such as degradable semiconducting oligomer amphiphiles, allows for the sensitive detection of hypochlorite in living systems. uq.edu.au By measuring the PA signal at different wavelengths, these probes can provide a ratiometric response that enhances detection accuracy. This methodology offers insights into the spatial and temporal distribution of HOCl generated during biological processes, which is key to understanding its mechanistic role in pathology. For instance, ratiometric photoacoustic imaging has been used to visualize endoplasmic reticulum polarity in injured liver tissues of diabetic mice, a process where reactive oxygen species like HOCl are implicated. uq.edu.au
Hypochlorous Acid Stability, Degradation Kinetics, and Speciation
Factors Influencing HOCl Stability in Aqueous Solutions
The persistence of hypochlorous acid in water is transient, with its stability being highly dependent on the solution's physicochemical properties. Key factors include pH, temperature, ionic strength, and the presence of various background chemical species that can either catalyze its decay or be consumed through oxidation reactions.
The stability of this compound is profoundly influenced by the pH of the aqueous solution. HOCl exists in a pH-dependent equilibrium with its conjugate base, the hypochlorite (B82951) ion (OCl⁻). ecoloxtech.comwikipedia.org The acid dissociation constant (pKa) for this equilibrium is approximately 7.53 at 25 °C. wikipedia.org In its undissociated form (HOCl), which is predominant in weakly acidic to neutral conditions (pH 5-7), the compound exhibits its greatest stability. ecoloxtech.comresearchgate.net As the pH increases into the alkaline range, the equilibrium shifts towards the formation of the hypochlorite ion, which is less stable and more prone to decomposition. ecoloxtech.compreprints.org
Temperature is another critical factor governing the rate of HOCl degradation. Elevated temperatures accelerate the decomposition process. ecoloxtech.compreprints.org Studies have shown that HOCl is particularly unstable at temperatures of 25°C and higher, leading to a faster breakdown into by-products and a reduction in its effective concentration over time. preprints.orgresearchgate.netnih.govjst.go.jp Conversely, storing HOCl solutions in cool conditions, ideally below 10°C, helps to maintain their stability and preserve the concentration of the active HOCl molecules. researchgate.netnih.govjst.go.jp
| Factor | Condition for Higher Stability | Condition for Lower Stability (Accelerated Decomposition) | Source |
|---|---|---|---|
| pH | Weakly acidic to neutral (pH ~5-7) | Alkaline (pH > 8) | ecoloxtech.compreprints.org |
| Temperature | Cool (< 10°C) | Elevated (≥ 25°C) | researchgate.netnih.govjst.go.jp |
The chemical matrix of the aqueous solution significantly impacts HOCl stability. The rate of hypochlorite decomposition, and by extension HOCl, is influenced by the ionic strength of the solution. acs.org Furthermore, the presence of various background species can lead to the rapid consumption of HOCl.
Certain inorganic ions are known to accelerate the degradation of this compound through oxidation-reduction reactions. These include nitrite (B80452) (NO₂⁻), sulfite (B76179) (SO₃²⁻), phosphite (B83602) (PO₃³⁻), and metal ions such as ferrous iron (Fe²⁺) and cuprous copper (Cu²⁺). researchgate.netnih.govjst.go.jp The presence of carbonate species in the water can also catalyze the decay of HOCl. preprints.org Similarly, organic compounds containing amine (NH₂) or aldehyde (CHO) functional groups, such as proteins and carbohydrates, react with HOCl, leading to its rapid consumption. researchgate.netnih.govjst.go.jp Therefore, to maintain a stable HOCl solution, it is necessary to use pure water with minimal concentrations of these interfering compounds and ions. researchgate.netnih.govjst.go.jp
Decomposition Pathways and By-product Formation
In aqueous solutions, this compound decomposes via two primary, competing pathways, leading to the formation of either molecular oxygen (O₂) or chlorate (B79027) ions (ClO₃⁻). researchgate.netrsc.orgresearchgate.net The relative prevalence of these pathways is dependent on solution conditions, particularly pH.
The decomposition of this compound is not a direct process but involves a series of equilibria and short-lived intermediate species. At neutral pH, the reaction is initiated by a rapid equilibrium between HOCl, the hypochlorite ion (OCl⁻), dichlorine monoxide (Cl₂O), and the trichlorodioxide anion (Cl₃O₂⁻). researchgate.netrsc.orgresearchgate.net Dichlorine monoxide is formed from the reaction between HOCl and OCl⁻. researchgate.net
Further modeling has shown that both the oxygen and chlorate formation pathways proceed through an identical set of intermediates. researchgate.netrsc.org A key subsequent intermediate, dichlorine peroxide (Cl₂O₂), is formed. The fate of this intermediate dictates the final major by-product. The decomposition of Cl₂O₂ leads to the formation of oxygen, while the abstraction of a chloride ion (Cl⁻) from other species to form Cl₂O₂ is the rate-determining step for the formation of chlorate. researchgate.netrsc.org
| Decomposition Product | Key Intermediate(s) | Optimal pH for Formation | Rate-Determining Step | Source |
|---|---|---|---|---|
| Oxygen (O₂) | Cl₂O, Cl₃O₂⁻, Cl₂O₂ | ~7.1 | Decomposition of Cl₂O₂ | researchgate.netrsc.orgresearchgate.net |
| Chlorate (ClO₃⁻) | Cl₂O, Cl₃O₂⁻, Cl₂O₂, Chlorite | ~7.1 | Abstraction of Cl⁻ to form Cl₂O₂ | researchgate.netrsc.orgresearchgate.net |
Kinetic Modeling of HOCl Decomposition and Reactivity
Kinetic modeling is essential for predicting the behavior of this compound in various environments. The decomposition rate has been shown to be proportional to the square of the this compound concentration, indicating a second-order dependence on HOCl. researchgate.netcdnsciencepub.com More specifically, the disproportionation reaction is often described as a third-order reaction with respect to the total concentration of this compound and hypochlorite. researchgate.net
Density functional theory (DFT) has been a valuable tool in elucidating the complex reaction mechanisms at a molecular level. researchgate.netrsc.org These computational models have confirmed that oxygen and chlorate formation share common intermediates and have identified the specific steps that determine the rate of formation for each product. researchgate.netrsc.org For instance, the abstraction of Cl⁻ to form Cl₂O₂ is rate-determining for chlorate formation, whereas the subsequent decomposition of Cl₂O₂ is the rate-limiting step for oxygen evolution. rsc.org The reaction between HOCl and ferrous ions, which is analogous to the Fenton reaction, has been modeled and found to be a potential source of free radicals. nih.gov Such kinetic models are crucial for optimizing industrial processes like chlorate production and for managing disinfection by-product formation in water treatment. researchgate.netresearchgate.net
Environmental and Ecological Chemistry of Hypochlorous Acid
Role in Water Treatment Systems (Mechanistic Focus)
Hypochlorous acid is a primary disinfectant used in water treatment due to its potent antimicrobial properties. Its effectiveness is rooted in its chemical reactivity, allowing it to neutralize a wide range of microorganisms.
Disinfection Mechanisms in Water Purification
This compound (HOCl) is a powerful oxidizing agent that effectively inactivates microorganisms through multiple mechanisms. Its electrical neutrality allows it to readily penetrate microbial cell membranes, which are negatively charged. hydroliq.comhfmmagazine.com Once inside, HOCl targets essential cellular components.
Key disinfection mechanisms include:
Oxidation of Cellular Components: HOCl oxidizes vital biomolecules such as proteins, lipids, and nucleic acids (DNA and RNA). This oxidation leads to the denaturation of proteins, disrupting enzyme function and metabolic pathways, and damages DNA, inhibiting replication and transcription. hydroliq.commicrobiochemjournal.comjintegrativederm.orgecoloxtech.comnih.gov
Cell Membrane Disruption: The penetration of HOCl into microbial cells destabilizes cell membranes, causing leakage of intracellular contents and leading to cell lysis. hydroliq.comhfmmagazine.commicrobiochemjournal.comnutrinews.comwcs-group.co.uk
Inhibition of Metabolic Processes: HOCl can interfere with cellular energy production by reducing ATP synthesis and inhibiting key metabolic enzymes, thereby halting essential life processes. microbiochemjournal.comjintegrativederm.org
Viral Inactivation: For viruses, HOCl oxidizes the lipid envelope of enveloped viruses and denatures capsid proteins, rendering them non-infectious. It can also damage viral genetic material. hydroliq.comnih.govnutrinews.com
Fungal Inactivation: Similar to bacteria, HOCl attacks fungal cell walls and membranes, leading to structural damage and inhibited growth. hydroliq.com
Biofilm Penetration: HOCl can penetrate the extracellular matrix of biofilms, a protective layer formed by microorganisms, and eliminate bacteria within these communities. microbiochemjournal.comnutrinews.com
The efficacy of HOCl is influenced by factors such as pH, with maximal antimicrobial properties observed at pH levels between 3 and 6, where HOCl is the predominant species. nih.gov
Interaction with Natural Organic Matter and Formation of By-products (Excluding Toxicological Profile)
The primary reactions involve oxidation, addition, and substitution. HOCl acts as an electrophile in these processes. nih.gov
Oxidation: HOCl readily oxidizes organic compounds in NOM. These oxidation reactions are responsible for a significant portion of the "chlorine demand" in natural waters, meaning HOCl is consumed in these reactions rather than solely targeting microorganisms. nih.gov While oxidation is crucial for removing organic contaminants, it also consumes the disinfectant.
Addition and Substitution Reactions: These reactions lead to the formation of chlorinated organic compounds, which are known as disinfection by-products (DBPs). HOCl can add to unsaturated organic molecules or substitute for hydrogen atoms in organic compounds. nih.gov For instance, reactions with humic substances, a major component of NOM, can result in the formation of various organochlorine compounds. researchgate.net
The specific DBPs formed depend on the composition of NOM, the concentration of HOCl, pH, temperature, and contact time. Common classes of DBPs formed from chlorination, including HOCl, can include trihalomethanes (THMs) and haloacetic acids (HAAs), among others. nih.gov The formation pathways often involve reactive intermediates and complex reaction sequences. researchgate.net For example, HOCl can react with bromide ions present in water to form hypobromous acid, which can then lead to the formation of mixed-halide DBPs. nih.gov
Hypochlorous Acid in Industrial and Biotechnological Research Applications
Mechanisms of Antimicrobial Action in Non-Clinical Settings
The antimicrobial efficacy of hypochlorous acid stems from its powerful oxidizing potential. nutrinews.comnih.gov As an uncharged and relatively small molecule, it can readily penetrate the cell walls of microorganisms. pristinewater.inannalidistomatologia.eu Once inside, it disrupts cellular integrity through several mechanisms. HOCl can lead to the denaturation and aggregation of proteins, effectively neutralizing enzymes and structural components essential for microbial survival. nih.gov It also causes damage to microbial DNA and RNA through chlorination, forming chloramines and nitrogen-centered radicals that result in single and double-stranded breaks. nih.govresearchgate.net This multi-pronged attack on critical cellular components leads to rapid inactivation and destruction of the pathogen. nih.gov
Surface Disinfection Principles and Efficacy
This compound has demonstrated significant efficacy as a surface disinfectant across various materials and settings. berkshire.comservicewing.com Its effectiveness is attributed to its ability to destroy the cell walls of microbes, leading to their inactivation. nih.govdergipark.org.tr Research has shown HOCl to be effective on both porous and non-porous surfaces. pristinewater.inservicewing.com
Studies have highlighted its virucidal and bactericidal properties on surfaces like stainless steel, ceramic tiles, and even fabrics. pristinewater.innih.gov For instance, HOCl solutions have been shown to achieve a greater than 99.9% reduction in virus infectivity and RNA titers on both porous and non-porous carriers within a 10-minute exposure time. pristinewater.in The efficacy of HOCl can be influenced by factors such as concentration and contact time. A concentration of 200 ppm can decontaminate surfaces carrying noroviruses in just one minute, while a lower concentration of 20 ppm requires a 10-minute contact time for similar effectiveness. nih.gov
The application method also plays a role in its efficacy. Fogging or spraying HOCl as a fine mist can effectively disinfect large areas and various surfaces, regardless of their orientation. pristinewater.innih.gov This makes it a versatile option for comprehensive sanitation protocols in industrial environments. berkshire.com
Table 1: Efficacy of this compound on Various Surfaces
| Surface Type | Pathogen(s) | HOCl Concentration | Contact Time | Log Reduction | Reference |
|---|---|---|---|---|---|
| Ceramic Tile (porous) | Norovirus, MS2 Coliphage | 20-200 ppm | 10 min | >3 log10 | pristinewater.in |
| Stainless Steel (non-porous) | Norovirus, MS2 Coliphage | 20-200 ppm | 10 min | >3 log10 | pristinewater.in |
| Rayon Fabric (porous) | Escherichia coli, Salmonella | 50-100 ppm | 60 s | Not specified | nih.gov |
This table is interactive. Click on the headers to sort the data.
Biofilm Eradication Mechanisms in Industrial Contexts
Biofilms, which are communities of microorganisms encased in a protective extracellular matrix, pose a significant challenge in industrial settings as they are notoriously difficult to eradicate. asm.orgjst.go.jp this compound has shown considerable promise in combating these resilient structures. nih.govcanamscientific.comhocl.com
The primary mechanism of HOCl in biofilm eradication involves the disruption of this protective matrix. processcleaningsolutions.com Its ability to penetrate the biofilm allows it to act directly on the embedded microorganisms. annalidistomatologia.eu Studies have shown that HOCl can effectively reduce biofilm biomass on surfaces commonly found in food processing plants, such as stainless steel. jst.go.jpprocesscleaningsolutions.com It has been demonstrated to be effective against biofilms formed by single-species and mixed-species of bacteria, including Listeria monocytogenes and Escherichia coli. jst.go.jpprocesscleaningsolutions.com
Research indicates that HOCl disrupts the structure of the exopolysaccharide matrix, causing the biofilm to break apart. processcleaningsolutions.com Furthermore, it is effective at killing the bacteria within the biofilm, although the structure itself may largely remain intact initially. ewco.com This highlights the importance of combining disinfection with physical cleaning methods for complete removal. In some industrial applications, such as in dairy processing plants, HOCl is used as part of clean-in-place (CIP) procedures to control biofilm formation. asm.orgaquaox.nl
Table 2: Research Findings on this compound and Biofilm Eradication
| Biofilm Organism(s) | Surface | Key Finding | Reference |
|---|---|---|---|
| Listeria monocytogenes & Escherichia coli | Microtiter plate, Stainless steel coupon | SAHW significantly reduced biomass and viable cells compared to NaOCl. | jst.go.jp |
| Porphyromonas gingivalis | Titanium alloy | HOCl significantly lowered lipopolysaccharide concentration compared to NaOCl and CHX. | nih.gov |
| Staphylococcus aureus, Pseudomonas aeruginosa, etc. | Titanium alloy | Bactericidal activity observed for all tested species after 30 minutes. | ewco.com |
This table is interactive. Click on the headers to sort the data.
Food Processing and Preservation Research (Mechanistic Studies)
This compound is extensively researched for its potential in enhancing food safety and extending the shelf life of products. canamscientific.comaquaox.nl Its application in the food industry spans from direct disinfection of raw materials to the sanitation of processing equipment. canamscientific.com
Research has consistently demonstrated the potent bactericidal activity of this compound against a wide range of foodborne pathogens. canamscientific.comoji.life Studies have investigated its efficacy against common culprits of foodborne illnesses such as Escherichia coli O157:H7, Salmonella species, and Listeria monocytogenes. hocl.commdpi.com
The mechanism of action involves the rapid inactivation of these pathogens through oxidative damage to their cell membranes and internal components. nutrinews.commdpi.com For instance, electrolyzed water containing HOCl has been shown to cause more than a 6-log reduction of E. coli O157:H7, Salmonella Enteritidis, and L. monocytogenes in solution at sufficient concentrations. mdpi.com The effectiveness of HOCl is notable even at low concentrations and with short contact times. semanticscholar.org For example, slightly acidic hypochlorous water (SAHW) at 50 and 100 ppm was able to inactivate E. coli and Salmonella Infantis in liquid to below detectable levels within just 5 seconds. semanticscholar.org
The application of HOCl as a spray has also proven effective in reducing bacterial loads on produce like lettuce and tomatoes. hocl.comhocl.com Combining HOCl with other technologies, such as ultrasonication, can further enhance its antimicrobial effects. hocl.com
Table 3: Efficacy of this compound Against Foodborne Pathogens
| Pathogen | Food/Surface | Treatment | Result | Reference |
|---|---|---|---|---|
| E. coli O157:H7, S. Typhimurium | Lettuce, Tomatoes | NEO water wash | >8 and >6 log CFU reduction on tomatoes | hocl.com |
| E. coli O157:H7, L. monocytogenes, S. Typhimurium | Oyster Mushrooms | LcEW treatment | Significant reduction in pathogen counts | hocl.com |
| E. coli, S. aureus, Salmonella spp. | Not specified | SAEW vs NaOCl | SAEW showed high potential for inactivation | hocl.com |
This table is interactive. Click on the headers to sort the data.
While a powerful disinfectant, the interaction of this compound with food components is a critical area of research. As a strong oxidizing agent, HOCl has the potential to react with and degrade certain nutrients. acs.org
Studies have shown that high concentrations of this compound can lead to a significant decrease in the vitamin C content of vegetables. acs.org It can also react with proteins, causing them to aggregate and oxidizing specific amino acids. acs.orgnih.gov
However, research on its effect on other vitamins, such as vitamin B12, has shown that HOCl does not significantly affect the levels of protein-bound B12 in food. acs.orgnih.gov This suggests that the impact of HOCl on nutrients may be specific to the nutrient and its form within the food matrix. The oxidative cleavage of the corrin (B1236194) ring in free vitamin B12 has been reported at high HOCl concentrations, but this effect was not observed for the protein-bound form typically found in food. acs.orgnih.gov Further research is needed to fully understand the complex interactions between this compound and various food components to optimize its use in food preservation while minimizing nutrient loss.
Application in Materials Science and Engineering
The application of this compound in materials science and engineering is an emerging field of research. Its strong oxidative properties, which are beneficial for disinfection, can also be harnessed for modifying the surfaces of materials. mdpi.com
One area of investigation is the use of HOCl in the development of antimicrobial materials. By incorporating or coating materials with substances that can generate or release HOCl, it may be possible to create surfaces that are inherently resistant to microbial contamination.
However, a key consideration in this field is the potential for HOCl to cause corrosion or degradation of certain materials, particularly metals and some polymers. mdpi.comusda.gov Research has been conducted to assess the compatibility of various materials with HOCl solutions. While stainless steel is generally resistant, other materials like copper-based alloys can show signs of degradation with prolonged exposure. mdpi.com
Ongoing research in materials science is focused on optimizing the stability of HOCl solutions and developing methods to mitigate its corrosive effects. preprints.orgresearchgate.net This includes exploring different anode materials and electrode modifications during the electrolytic generation of HOCl to enhance its stability. preprints.org The development of controlled-release systems, such as encapsulating HOCl in polymers, is another promising avenue to provide sustained antimicrobial activity without causing material damage. preprints.org These advancements could pave the way for the broader use of this compound in creating advanced, self-disinfecting materials for a variety of applications.
Modification of Material Surfaces
Research has explored the effects of this compound on the surface properties of various materials, particularly in contexts requiring disinfection without significant degradation of the material itself.
A notable area of study involves dental materials. For instance, research on denture base materials, such as heat-cured and flexible acrylic resins, has examined the impact of HOCl disinfection on surface hardness and roughness. One study found that while HOCl spray disinfection led to a significant decrease in the surface hardness of both types of materials, it did not cause a significant change in their surface roughness. researchgate.net This suggests that HOCl can be used for disinfection with minimal alteration to the surface texture of these dental appliances. researchgate.net
Similarly, the influence of HOCl on the surface characteristics of impression materials like polyvinyl siloxane (PVS) has been investigated. When compared to sodium hypochlorite (B82951), a 200 ppm HOCl solution used for 15 minutes was found to be an effective disinfectant that did not adversely affect the surface roughness or wettability of the PVS impression material. ekb.eg In contrast, 5.25% sodium hypochlorite immersion did alter these properties. ekb.eg Another study on alginate impression materials concluded that spraying with 200 ppm HOCl for 5 or 10 minutes was an effective antimicrobial treatment that did not impact dimensional stability or the reproduction of details. nih.gov
Beyond dental applications, research has looked into modifying the surface of carbon fibers to enhance the immobilization of microorganisms for applications like biofilm-based wastewater treatment. Treatments involving this compound have been used to introduce hydrophilic functional groups containing oxygen onto the carbon fiber surface, thereby improving its biocompatibility and the adhesion of microorganisms. researchgate.net
Interactive Data Table: Effect of this compound on Dental Material Properties
| Material | HOCl Treatment | Surface Hardness Change | Surface Roughness Change | Wettability Change | Dimensional Stability Change | Source |
| Heat-cured acrylic resin | Spray | Decreased | Not Significant | Not Reported | Not Reported | researchgate.net |
| Flexible acrylic resin | Spray | Decreased | Not Significant | Not Reported | Not Reported | researchgate.net |
| Polyvinyl siloxane (PVS) | 200 ppm immersion (15 min) | Not Reported | Not Affected | Not Affected | Not Reported | ekb.eg |
| Alginate | 200 ppm spray (5 & 10 min) | Not Reported | Not Reported | Not Reported | No Impact | nih.gov |
Electrochemical Devices for Localized HOCl Generation
A significant area of biotechnological research focuses on the development of electrochemical devices that can generate this compound at a specific site. This localized production offers a way to deliver the antimicrobial agent directly to where it is needed, such as in a wound, which is advantageous given the inherent instability of HOCl solutions. asm.orgnih.gov
These devices, often referred to as electrochemical bandages (e-bandages) or electrochemical scaffolds (e-scaffolds), operate by the electrolysis of a chloride-containing solution, such as saline. researchgate.netnih.gov At the anode, chloride ions are oxidized to produce chlorine gas, which then reacts with water to form this compound. nih.govmdpi.com The potential of the working electrode is controlled by a potentiostat to ensure the continuous and controlled generation of HOCl. researchgate.netnih.gov
Research has demonstrated the efficacy of these devices against a range of microbial biofilms. For example, an HOCl-generating e-bandage has been shown to be effective in treating Pseudomonas aeruginosa biofilm infections in murine wound models. asm.org Studies have also confirmed the ability of these devices to eliminate Candida albicans biofilms, both in vitro and in ex vivo porcine skin models. nih.gov After 24 hours of continuous HOCl production, the number of viable fungal cells was reduced to below the detection limit. nih.gov The antibiofilm activity has been demonstrated against a variety of yeast isolates, showing time-dependent reductions in biofilm colony-forming units. nih.gov
The onset potential for HOCl generation on an electrochemical scaffold surface has been measured to be approximately +1.38 V against a silver/silver chloride (Ag/AgCl) reference electrode. researchgate.net The development of miniaturized, wearable potentiostats allows for the practical application of these e-bandages in in vivo settings. asm.org
Interactive Data Table: Research Findings on Electrochemical HOCl Generation
| Device | Target Microorganism | Model | Key Finding | Source |
| Electrochemical bandage (e-bandage) | Pseudomonas aeruginosa | Murine wound biofilm | Effective treatment of biofilm infection in vivo. | asm.org |
| Electrochemical scaffold (e-scaffold) | Candida albicans | In vitro and ex vivo porcine skin | Elimination of biofilm after 24 hours of treatment. | nih.gov |
| Electrochemical bandage (e-bandage) | Various yeast isolates | In vitro | Time-dependent reduction in biofilm CFU counts. | nih.gov |
Organic Synthesis and Chemical Reactivity Studies
This compound is a valuable reagent in organic synthesis and has been the subject of numerous studies investigating its reactivity with various organic substrates. wikipedia.orgtandfonline.com
Electrophilic Addition Reactions (e.g., Alkenes to Chlorohydrins)
One of the well-established uses of this compound in organic synthesis is the conversion of alkenes to chlorohydrins. wikipedia.orgbyjus.com This reaction proceeds via an electrophilic addition mechanism. The pi electrons of the alkene's double bond act as a nucleophile, attacking the electrophilic chlorine atom of HOCl. hoclshine.com
The mechanism is generally understood to involve the formation of a cyclic chloronium ion intermediate, although for alkenes with certain substituents, a carbocation intermediate may be favored. researchgate.netacs.org The subsequent attack by a nucleophile, in this case, the hydroxide (B78521) ion from water, opens the cyclic intermediate. This addition typically occurs in an anti fashion, meaning the chlorine and hydroxyl groups add to opposite faces of the original double bond. msu.edumsu.edu The regioselectivity of the reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkene. msu.eduquora.com
Computational studies using density functional theory (DFT) have provided deeper insights into the reaction mechanisms. These studies have shown that the traditionally accepted stepwise mechanism with a chloronium-ion intermediate is suitable for alkenes with electron-donating groups. However, for alkenes with moderate or strong electron-withdrawing groups, concerted or nucleophilic addition mechanisms may be preferred. researchgate.netacs.org It has also been proposed that in HOCl solutions, dichlorine monoxide (Cl₂O) and molecular chlorine (Cl₂) can also act as the primary electrophilic agents, depending on the reaction conditions and the reactivity of the alkene. researchgate.net
Reactions with Amines, Sulfides, and Other Organic Substrates
This compound exhibits reactivity with a wide range of other organic functional groups, most notably amines and sulfides.
The reaction of HOCl with amines, including the α-amino groups of amino acids and the side chains of lysine (B10760008) residues in proteins, leads to the formation of N-chloramines. wikipedia.orgportlandpress.com These reactions are generally rapid. mdpi.com With an excess of HOCl, dichloramines can be formed. portlandpress.com N-chloramines are themselves oxidizing agents and can participate in further reactions. portlandpress.com Computational studies have explored the reaction of HOCl with various amines, indicating that in an aqueous environment, N-chlorination is kinetically favored over N- or C-hydroxylation. rsc.org The presence of explicit water molecules plays a crucial role in the reaction mechanism, facilitating the chlorine transfer. rsc.org The decomposition of these chloramines can lead to the formation of various radical species. rsc.org
Sulfur-containing compounds are particularly susceptible to oxidation by this compound. The reaction with thiols, such as the amino acid cysteine, initially forms a sulfenyl chloride, which can then react further to form disulfides or be hydrolyzed to various oxyacids like sulfenic, sulfinic, and sulfonic acids. portlandpress.com The reaction with sulfides (thioethers), such as the amino acid methionine, results in oxidation to a sulfoxide (B87167). researchgate.netnih.gov Kinetic studies have shown that HOCl reacts with sulfur-containing substrates much more rapidly than other oxidants like hydrogen peroxide. nih.gov The reaction mechanism is believed to involve a Cl+ transfer from HOCl to the sulfur atom. researchgate.netnih.gov For instance, the reaction with thiourea (B124793) has been shown to produce thiourea monoxide as a long-lived product. nih.gov
Interactive Data Table: Reactivity of this compound with Organic Substrates
| Substrate Class | Initial Product | Further Reaction Products/Intermediates | Key Research Finding | Source |
| Alkenes | Chlorohydrin | Cyclic chloronium ion, carbocation | Mechanism is substrate-dependent; follows Markovnikov's rule. | wikipedia.orgresearchgate.netacs.org |
| Amines | N-Chloramine | Dichloramines, imines, nitriles | N-chlorination is kinetically favored in aqueous solution. | wikipedia.orgportlandpress.comrsc.org |
| Thiols (e.g., Cysteine) | Sulfenyl chloride | Disulfides, sulfenic acid, sulfinic acid, sulfonic acid | Rapid oxidation via Cl+ transfer. | portlandpress.com |
| Sulfides (e.g., Methionine) | Sulfoxide | Sulfone (with excess oxidant) | HOCl is a highly efficient oxidant for sulfides. | researchgate.netnih.gov |
| Thiourea | Thiourea monoxide | - | Thiourea monoxide is a long-lived product. | nih.gov |
Advanced Research Perspectives on Endogenous Hypochlorous Acid Biology
Myeloperoxidase (MPO) and its Regulation in Oxidative Burst
Myeloperoxidase (MPO) is a crucial enzyme of the innate immune system, predominantly found in the azurophilic granules of neutrophils. During the oxidative burst, a rapid release of reactive oxygen species (ROS), MPO plays a central role in the production of hypochlorous acid (HOCl), a potent antimicrobial agent. This process is a key component of the host's defense mechanism against invading pathogens. The regulation of MPO activity is tightly controlled to ensure effective microbial killing while minimizing damage to host tissues.
Enzymatic Mechanisms of HOCl Production
The generation of this compound by MPO is a two-step enzymatic process that utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). The catalytic cycle begins with the reaction of the ferric (Fe³⁺) resting state of the MPO heme group with H₂O₂. This reaction forms a reactive intermediate known as Compound I.
H₂O₂ + Cl⁻ + H⁺ → HOCl + H₂O
The efficiency of this process is remarkable, with estimates suggesting that a single neutrophil can produce enough HOCl to kill millions of bacteria within minutes. This high production rate underscores the importance of MPO in the rapid and effective neutralization of pathogens.
Regulation of MPO Activity and HOCl Flux
The activity of myeloperoxidase and the subsequent production of this compound are regulated by several factors to ensure a controlled and localized antimicrobial response.
Substrate Availability: The concentration of the substrates, hydrogen peroxide and chloride ions, directly influences the rate of HOCl production. The physiological concentration of chloride in the phagosome is sufficiently high, making hydrogen peroxide the rate-limiting substrate for the MPO catalytic cycle.
Enzyme Concentration and Localization: MPO is stored in high concentrations within the azurophilic granules of neutrophils. Upon phagocytosis of a pathogen, these granules fuse with the phagosome, releasing MPO into the enclosed compartment. This targeted delivery ensures that high concentrations of HOCl are generated in close proximity to the ingested microbe, maximizing its bactericidal effect while limiting collateral damage to the host cell.
Inhibitors and Scavengers: MPO activity can be modulated by various endogenous and exogenous inhibitors. For instance, certain compounds can compete with chloride for binding to Compound I, thereby inhibiting HOCl production. Additionally, antioxidants and other molecules can scavenge the newly formed HOCl, further controlling its availability and reactivity.
Below is a data table summarizing key kinetic parameters of human myeloperoxidase.
| Parameter | Value | Conditions |
| _K_m for H₂O₂ | ~3-5 µM | pH 7.4 |
| _K_m for Cl⁻ | ~5-10 mM | pH 7.4, saturating H₂O₂ |
| Turnover number (k_cat) | ~35,000-45,000 s⁻¹ | pH 7.4, saturating substrates |
| Optimal pH | 5.0-6.0 | Reflects the acidic environment of the phagolysosome |
Cellular Responses and Counter-Defense Mechanisms against HOCl
The potent antimicrobial nature of this compound necessitates that both host cells and invading pathogens have mechanisms to cope with its effects. While host cells have protective measures to limit self-damage, bacteria have evolved sophisticated strategies to resist and adapt to HOCl-induced stress.
Bacterial Adaptation and Resistance Strategies
Bacteria have developed a multi-pronged approach to defend against the damaging effects of this compound, involving enzymatic detoxification, protein repair systems, and adaptive responses that enhance their survival.
A primary line of defense for bacteria is the enzymatic detoxification of reactive oxygen species that can either lead to the formation of or be exacerbated by HOCl.
Catalase: This enzyme plays a critical role by catalyzing the decomposition of hydrogen peroxide into water and oxygen. By reducing the availability of H₂O₂, catalase indirectly limits the production of HOCl by MPO. However, catalase itself is susceptible to inactivation by HOCl. Studies have shown that the activity of catalase is significantly inhibited by HOCl in a concentration-dependent manner. nih.gov
| HOCl Concentration (µM) | Catalase Activity (% of control) |
| 0 | 100 |
| 50 | ~70 |
| 100 | ~40 |
| 150 | ~10 |
| 200 | 0 |
Superoxide (B77818) Dismutase (SOD): This enzyme converts superoxide radicals into molecular oxygen and hydrogen peroxide. While this produces the substrate for MPO, the rapid removal of superoxide is crucial for preventing other forms of oxidative damage. The inactivation of superoxide dismutase by HOCl is reported to be slower compared to catalase, suggesting it may retain its function for longer during an oxidative burst. nih.gov
This compound is a potent inducer of protein unfolding and aggregation. nih.gov To counteract this proteotoxicity, bacteria employ a range of molecular chaperones and protein repair systems.
Hsp33: This redox-regulated chaperone is specifically activated in response to oxidative stress, including exposure to HOCl. nih.gov In its inactive state, Hsp33 is a monomer. Upon oxidation by HOCl, it undergoes a conformational change, leading to its dimerization and activation. The active Hsp33 then binds to unfolded proteins, preventing their aggregation. nih.gov
RidA and CnoX: These are other examples of chaperones that are activated by HOCl. Their activation mechanisms involve N-chlorination, which converts them into active holdases that can bind to and stabilize unfolding proteins. nih.gov
Protein Repair Systems: In addition to preventing aggregation, bacteria possess systems to repair oxidized proteins. For instance, methionine sulfoxide (B87167) reductases (Msr) can reduce oxidized methionine residues, restoring protein function.
The table below provides a semi-quantitative overview of protein aggregation in the presence of HOCl and the protective effect of chaperones.
| Condition | Level of Protein Aggregation |
| Control (no HOCl) | Baseline |
| HOCl treatment (without chaperones) | High |
| HOCl treatment (with active Hsp33) | Significantly Reduced |
| HOCl treatment (in ridA mutant cells) | Increased compared to wild-type |
Mammalian Cell Redox Signaling and Stress Response Pathways (e.g., Nrf2)
This compound is a significant modulator of cellular redox signaling, with the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) playing a central role in the adaptive response to HOCl-induced oxidative stress. nih.govnih.gov The cellular response to HOCl is highly dose-dependent, initiating distinct signaling cascades at different concentrations. nih.govnih.govresearchgate.net
At low, sub-lethal concentrations (<0.35 mM), HOCl exposure in macrophages triggers the activation of the Nrf2-mediated antioxidant response. nih.govnih.gov Nrf2 is a key regulator of cellular redox homeostasis, and its activation leads to the upregulation of a suite of antioxidant and detoxifying enzymes. nih.govredoxscience.com This adaptive response helps to mitigate oxidative damage and restore cellular balance. redoxscience.com
As HOCl concentrations increase into a moderate range (0.35 to 1.4 mM), the Nrf2 pathway reaches its maximal activation. nih.govnih.gov Concurrently, genes associated with the innate immune response are also expressed. nih.gov However, at even higher concentrations (2.8 to 3.5 mM), a switch in the cellular response occurs. There is a marked decrease in the expression of Nrf2-target genes, indicating a failure of the primary antioxidant defense system. nih.govnih.gov This is accompanied by the increased expression of genes related to more severe stress and damage, including heat shock proteins and DNA damage-inducible genes like Gadd45. nih.govresearchgate.net Additionally, other stress-responsive pathways, such as those involving AP-1 family genes (e.g., cFos and Fra1), are activated. nih.gov This dose-dependent transition highlights a shift from an adaptive, protective response to a pro-inflammatory and damage-response state.
Table 1: Dose-Dependent Effects of this compound on Macrophage Gene Expression
| HOCl Concentration | Primary Activated Pathways | Key Gene Expression Changes |
|---|---|---|
| Low (<0.35 mM) | Nrf2-mediated antioxidant response, Protein ubiquitination | Upregulation of antioxidant enzymes (e.g., Hmox1, Gclm, Prdx1) |
| Moderate (0.35 - 1.4 mM) | Maximal Nrf2 activation, Innate immune response | Peak expression of Nrf2-target genes; Upregulation of cytokines (e.g., IL-1β, IL-6, IL-10) |
| High (2.8 - 3.5 mM) | AP-1 pathway, Heat shock response, DNA damage response | Loss of Nrf2-target gene expression; Upregulation of heat shock proteins, AP-1 family genes (cFos, Fra1), and Gadd45 genes |
Scavenging and Detoxification Mechanisms (e.g., Taurine (B1682933) Chloramine (B81541) Formation)
Given the high reactivity of this compound, mammalian cells have evolved various mechanisms to scavenge and detoxify this potent oxidant. nih.govnhp.com.tr A primary pathway for HOCl detoxification involves its reaction with the amino acid taurine. nih.govmdpi.com Taurine is abundant in cells like neutrophils, which are major producers of HOCl via the myeloperoxidase enzyme system. nih.govresearchgate.net
HOCl reacts rapidly with taurine to form taurine chloramine (N-chlorotaurine). nih.govmdpi.com This reaction is a critical scavenging mechanism because taurine chloramine is a much more stable and significantly less reactive oxidant than its parent compound, HOCl. mdpi.com While it retains some antimicrobial properties, its reduced reactivity minimizes damage to host tissues. mdpi.com The formation of taurine chloramine essentially "traps" the reactive chlorine of HOCl, converting it into a longer-lived but less toxic form that can moderate the cytotoxic effects of the initial neutrophil respiratory burst. nih.govmdpi.com
Besides taurine, other biological molecules can also scavenge HOCl, although many of these reactions result in oxidative damage. Thiol-containing molecules are particularly susceptible. nih.govresearchgate.netnhp.com.tr Glutathione (B108866) (GSH), a major intracellular antioxidant, and protein thiols are readily oxidized by HOCl. nih.govnhp.com.tr Other targets include amino acid residues such as methionine, tryptophan, and tyrosine, the latter of which can be chlorinated to form 3-chlorotyrosine, a stable biomarker of HOCl-mediated damage. nhp.com.trmdpi.com
Table 2: Reactivity of this compound with Biological Scavengers and Targets
| Molecule | Type of Interaction | Product(s) | Biological Significance |
|---|---|---|---|
| Taurine | Scavenging/Detoxification | Taurine Chloramine | Primary detoxification pathway; forms a more stable, less reactive oxidant. nih.govmdpi.com |
| Glutathione (GSH) | Oxidation | Oxidized Glutathione (GSSG) and other products | Depletion of a key intracellular antioxidant. nih.gov |
| Protein Thiols | Oxidation | Sulfenic acids, Disulfides | Enzyme inactivation and disruption of protein function. nih.govnhp.com.tr |
| Tyrosine | Chlorination | 3-Chlorotyrosine, 3,5-Dichlorotyrosine | Stable biomarker of HOCl-induced protein damage. mdpi.com |
| Tryptophan | Oxidation | 2-Oxindole | Modification of protein structure and function. mdpi.com |
Emerging Research Directions and Future Outlook
Development of Novel HOCl-Specific Probes and Sensors for In Situ Analysis
A significant area of emerging research is the design and synthesis of highly specific and sensitive probes for the in situ detection of HOCl. researchgate.net These tools are crucial for understanding the localized and transient nature of HOCl in biological systems. uq.edu.au The development of optical probes for HOCl has become an active research area, as they can monitor HOCl levels in various environments, including within living organisms through bioimaging. nih.gov
Recent advancements have focused on creating fluorescent probes that operate via specific chemical reactions with HOCl, leading to a detectable change in their emission properties. acs.org The design of these chemosensors involves careful selection of fluorophores that are resistant to oxidation, and reactive groups that are highly selective for HOCl over other reactive oxygen species (ROS). acs.org Common fluorophores used in these probes include coumarin, BODIPY, rhodamine, and 1,8-naphthalimide (B145957). researchgate.netmdpi.com
The sensing mechanisms are primarily based on the HOCl-mediated oxidation of specific functional groups, such as p-alkoxyaniline, oxime, hydrazine, thioethers, and selenides. nih.govmdpi.com For example, some probes utilize the oxidation of a thioether to a sulfoxide (B87167), which disrupts the molecule's structure and alters its fluorescence. nih.govmdpi.com A "dual lock" strategy has also been developed to enhance specificity. acs.org
Researchers have successfully developed probes for imaging HOCl in different cellular compartments, such as the mitochondria and Golgi apparatus. researchgate.netnih.gov Near-infrared (NIR) fluorescent probes are particularly valuable as their longer emission wavelengths minimize autofluorescence from biological tissues, allowing for deeper tissue imaging. nih.govnih.gov Photoelectrochemical sensors are also being developed, where the reaction of a photosensitizer with HOCl leads to a measurable change in photocurrent, offering a novel approach for HOCl detection in applications like water quality monitoring. mdpi.com These advanced probes have been applied in various detection modalities, including live-cell imaging, in vivo imaging in organisms like zebrafish, flow cytometry, and 96-well microplate assays. rsc.org
Table 1: Examples of Novel HOCl-Specific Probes
| Probe/Sensor Type | Fluorophore/Core Structure | Reaction Mechanism with HOCl | Application |
|---|---|---|---|
| Fluorescent Probe | BODIPY | Oxidation of hydroxymethyl group to a formyl group. uq.edu.au | Detection in living cells. uq.edu.au |
| Fluorescent Probe | Rhodamine B-hydrazide | HOCl-triggered specific oxidation of hydrazide. uq.edu.au | Detection of HOCl. uq.edu.au |
| Fluorescent Probe | Coumarin | Reaction with the probe to induce a red shift in fluorescence. researchgate.net | Ratiometric detection in tumors. researchgate.net |
| Fluorescent Probe | Imidazoline-2-thione | Specific reaction with the thione group. acs.org | In vitro and in vivo detection of OCl⁻. acs.org |
| Photoelectrochemical Sensor | Phenothiazine (B1677639) (Dye-PZ) | Oxidation of the phenothiazine sulfur atom to a sulfoxide. mdpi.com | Water quality monitoring, biosensing. mdpi.com |
| NIR Fluorescent Probe | TJ730 (NIR dye) | Ring-opening of the probe via reaction with acyl hydrazide group. nih.gov | Imaging of HOCl in mitochondria. nih.gov |
| Fluorescent Probe (HKOCl-3) | 2,6-dichlorophenol derivative | Selective oxidative O-dearylation. rsc.org | Live-cell and in vivo imaging, flow cytometry. rsc.org |
| Fluorescent Probe (HOClSense) | BODIPY | Direct chlorination of the fluorophore core. biorxiv.org | Resolving subcellular HOCl. biorxiv.org |
Advanced Spectroscopic and Imaging Modalities for Mechanistic Elucidation
To complement the development of novel probes, researchers are employing advanced spectroscopic and imaging techniques to elucidate the mechanisms of HOCl activity. uq.edu.au Confocal fluorescence microscopy is a key technique that enables high-resolution imaging of HOCl within living cells, providing spatial and temporal information about its production and distribution. nih.govthno.org
The use of near-infrared (NIR) imaging is a significant advancement, as it allows for deeper tissue penetration and reduces background autofluorescence, making it suitable for in vivo studies in animal models. nih.govnih.gov For instance, NIR probes have been used to track oxidative stress processes induced by cerebral ischemia-reperfusion injury by imaging HOCl in mitochondria. nih.gov
These imaging modalities are not just for detection; they are instrumental in understanding the biological consequences of HOCl. By visualizing HOCl in specific organelles, scientists can investigate its role in pathological conditions like neurodegenerative diseases, cancer, and arthritis. nih.govnih.gov The insights gained from these imaging studies help to clarify the complex interplay between HOCl and other biological molecules and pathways. nih.gov
Integration of Computational Chemistry with Experimental Approaches
The integration of computational chemistry with experimental studies is providing unprecedented insight into the reactivity and mechanisms of hypochlorous acid. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are used to model HOCl reactions at a molecular level. nih.govkb.se These computational approaches can predict reaction pathways, identify transition states, and calculate reaction kinetics, which can then be validated by experimental data. researchgate.netresearchgate.net
For example, computational studies have been used to investigate the electrophilic addition mechanism of HOCl with olefins, helping to resolve controversies about the effective chlorinating agent (HOCl vs. Cl₂). researchgate.net DFT modeling has also been employed to establish the detailed mechanisms for HOCl decomposition into oxygen and chlorate (B79027) in aqueous solutions. kb.se These calculations revealed that both processes proceed through an identical set of intermediates, with the rate-determining steps differing for each pathway. kb.se
Furthermore, computational methods are used to study the reactions of HOCl with biologically relevant molecules like amino acids and peptides. nih.gov Such studies have elucidated the reaction mechanisms of histidine and carnosine with HOCl, identifying the most reactive sites and assessing the chlorination reactivity of the resulting N-chlorinated intermediates. nih.gov This synergy between computation and experiment is crucial for building accurate predictive models of HOCl reactivity in complex environments. nih.gov
Table 2: Application of Computational Chemistry in HOCl Research
| Computational Method | System Studied | Key Findings |
|---|---|---|
| Quantum Chemical Calculations (HF/MP2) | Isomers of this compound, intermolecular interactions. nsf.gov | Determined the lowest energy structure of HOCl and gauged the strength of intermolecular forces. nsf.gov |
| Density Functional Theory (DFT) | Electrophilic addition of HOCl to olefins. researchgate.net | Elucidated the reaction mechanism and showed that while HOCl is the main agent for reactive alkenes, Cl₂ and Cl₂O can dominate for less reactive ones. researchgate.net |
| Density Functional Theory (DFT) | Chlorination of steroidal enones. nih.gov | Rationalized the formation of experimentally observed transformation products and identified primary reactive sites. nih.gov |
| Quantum Chemical Methods | Reaction of HOCl with histidine and carnosine. nih.gov | Identified the most reactive sites (pyridine-like N) and investigated the reactivity of N-chlorinated intermediates. nih.gov |
| Density Functional Theory (DFT) | Decomposition of HOCl in aqueous solutions. kb.se | Established detailed mechanisms for oxygen and chlorate formation, highlighting the role of pH and various Cl species intermediates. kb.se |
Understanding Complex Reaction Networks in Multicomponent Systems
The reactivity of HOCl often occurs within complex multicomponent systems, leading to intricate reaction networks that are challenging to fully characterize. researchgate.net Understanding these networks is essential for accurately describing chemical processes involving HOCl, whether in biological systems or industrial processes. researchgate.netresearchgate.net
Computational protocols are being developed to automatically construct and explore these complex reaction networks. researchgate.net These methods aim to identify all relevant intermediates and elementary reaction steps, which is crucial for kinetic modeling. researchgate.netresearchgate.net For instance, research has shown that in aqueous solutions, the chemistry of HOCl involves a complex equilibrium mixture of different chlorine species, including OCl⁻, Cl₂O, and Cl₃O₂⁻, which must be considered to understand its decomposition pathways. kb.se
In biological contexts, HOCl is part of a broader network of reactive species. Neutrophils, for example, produce superoxide (B77818), which is converted to hydrogen peroxide, and then myeloperoxidase catalyzes the reaction of H₂O₂ with chloride to form HOCl. nih.gov The rate of HOCl production and its subsequent reactions are influenced by the concentrations of these other species, creating a highly interconnected system. nih.gov Future research will focus on developing more sophisticated models that can capture the dynamics of these multicomponent reaction networks. kintecus.com
Exploration of HOCl Chemistry in Novel Material Synthesis and Functionalization
The potent oxidative and chlorinating properties of this compound are being explored for the synthesis and functionalization of novel materials. While still an emerging area, the principles of HOCl reactivity are being applied to create materials with specific functionalities.
A key example is in the development of sensors, where HOCl is used to functionalize molecules to create a sensing response. The chlorination of BODIPY dyes is a novel mechanism for creating fluorescent probes. biorxiv.org In this approach, HOCl directly chlorinates the dye's core structure, causing a predictable shift in its fluorescence emission, thereby functionalizing the dye for HOCl detection. biorxiv.org
In another application, phosphorus-modified carbon felt electrodes have been studied to enhance the electrolytic production of this compound for use as a disinfectant. researchgate.net This involves synthesizing a modified electrode material that improves the efficiency of the electrochemical process, demonstrating how material science can be leveraged to control and utilize HOCl chemistry for practical applications. researchgate.net The exploration of HOCl as a reagent in controlled chemical synthesis and for the surface modification of polymers and other materials represents a promising direction for future research.
Q & A
Basic Research Questions
Q. How can hypochlorous acid concentration be measured accurately in laboratory settings?
- Methodological Answer : this compound concentration can be quantified using free chlorine test strips calibrated for 10–200 ppm ranges. For higher concentrations (e.g., >200 ppm), dilute the solution (e.g., 1:10 ratio) and multiply the result by the dilution factor . Advanced laboratories may employ chromatographic methods, such as a two-step derivatization with 2,6-dimethylphenol, which allows simultaneous detection of HOCl and chlorine dioxide with detection limits of 0.009 mg/L for HOCl .
Q. What factors influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability is pH-dependent: HOCl predominates at pH 5–7, while hypochlorite (OCl⁻) dominates at alkaline pH. Temperature and light exposure also degrade HOCl. To maintain stability, store solutions in opaque containers at 4°C and adjust pH to 6.0–6.5 using buffering agents like phosphate .
Q. What safety protocols are recommended for handling this compound in laboratory experiments?
- Methodological Answer : While HOCl is non-irritant to skin and eyes at concentrations ≤200 ppm, researchers should use PPE (gloves, goggles) and work in ventilated areas. For accidental ingestion, no acute toxicity is reported, but rinse thoroughly and consult safety guidelines from PubChem or ECHA .
Advanced Research Questions
Q. How should experimental designs be structured to determine the minimum inhibitory concentration (MIC) of HOCl against bacterial pathogens?
- Methodological Answer : Use standardized methods like broth microdilution (CLSI guidelines) or time-kill assays. For example, HOCl concentrations >40 ppm completely inhibit E. coli, while >50 ppm is required for S. aureus. Include controls for pH and temperature, and validate results with kinetic growth analysis (e.g., ARKSTA software for reaction enthalpy and growth time) .
Q. What mechanisms explain the antimicrobial efficacy of this compound against microbial biofilms?
- Methodological Answer : HOCl disrupts biofilm integrity by oxidizing sulfhydryl groups in proteins, unsaturated lipids in cell membranes, and nucleic acids. Use confocal microscopy with LIVE/DEAD staining to visualize biofilm disruption. Quantify residual HOCl in biofilms via amperometric titration to correlate efficacy with oxidative capacity .
Q. How can researchers resolve contradictory data on HOCl’s efficacy across different experimental models?
- Methodological Answer : Contradictions often arise from variability in microbial strains, HOCl stability, or assay conditions. Conduct systematic reviews (PRISMA guidelines) to identify confounding variables. For example, meta-analyses of >300 studies show HOCl’s efficacy is pH- and organic load-dependent .
Q. What analytical techniques are recommended for simultaneous quantification of HOCl and chlorine dioxide in disinfection studies?
- Methodological Answer : A high-performance liquid chromatography (HPLC) method with two-step derivatization is optimal. First, react HOCl with 2,6-dimethylphenol to form 4-chloro-2,6-dimethylphenol. Second, add iodide to react with chlorine dioxide, forming 4-iodo-2,6-dimethylphenol. Calibrate using linear regression (r² ≥0.999) .
Q. How does HOCl interact with organic matter in water, and how can this affect disinfection byproduct (DBP) analysis?
- Methodological Answer : HOCl reacts with organic matter to form DBPs like trihalomethanes (THMs). Use gas chromatography-mass spectrometry (GC-MS) with purge-and-trap concentration for THM detection. Control organic load using total organic carbon (TOC) analyzers and correlate DBP formation with HOCl decay rates .
Methodological Resources
- Quantitative Analysis : Reference EPA DSSTox (DTXSID3036737) for HOCl’s physicochemical properties and PubChem (CID 24341) for spectral data .
- Experimental Validation : Use time-kill curves and isothermal microcalorimetry to validate antimicrobial kinetics .
- Data Reproducibility : Adopt FDA Food Contact Notification 1811 protocols for food safety studies and CLSI guidelines for antimicrobial testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
